Axitinib-13CD3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1+1D3 |
InChI Key |
RITAVMQDGBJQJZ-QUYHSVBSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Axitinib-13CD3 in Advancing Axitinib Research: A Technical Guide
An In-depth Examination of its Application as an Internal Standard in Bioanalytical Methods for Pharmacokinetic Studies
Axitinib, a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a critical therapeutic agent in the treatment of advanced renal cell carcinoma (RCC)[1][2][3][4][5]. To ensure its safe and effective use, researchers and clinicians must have a thorough understanding of its pharmacokinetic profile. This necessitates precise and accurate quantification of Axitinib in biological matrices. Axitinib-13CD3, a stable isotope-labeled derivative of Axitinib, plays a pivotal role in achieving this analytical rigor. This technical guide elucidates the purpose of this compound in research, providing detailed experimental protocols and data for its application.
The Core Purpose of this compound: An Internal Standard for Quantitative Bioanalysis
In the realm of drug development and clinical pharmacology, the accurate measurement of drug concentrations in biological fluids is paramount for pharmacokinetic and bioequivalence studies. This compound serves as an ideal internal standard (IS) for the quantification of Axitinib in various biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The fundamental principle behind using a stable isotope-labeled internal standard is to correct for variability that can be introduced during sample preparation and analysis. Since this compound is chemically identical to Axitinib, it behaves similarly during extraction, chromatography, and ionization. However, due to the incorporation of heavy isotopes (Carbon-13 and Deuterium), it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled Axitinib by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the analyte (Axitinib) during sample processing can be accounted for by measuring the corresponding loss of the internal standard. This significantly improves the precision, accuracy, and robustness of the analytical method.
Experimental Protocol: Quantification of Axitinib using this compound as an Internal Standard
The following is a representative experimental protocol for the quantification of Axitinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma sample, add 50 µL of an internal standard working solution (this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Eclipse Phenyl (100 x 3.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Formate |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 60:40 (v/v) Mobile Phase B:Mobile Phase A |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Axitinib Transition | m/z 387.0 → 356.0 |
| This compound Transition | m/z 391.0 → 360.0 (projected) |
| Collision Energy (CE) | 20 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 500°C |
Method Validation Data
A robust bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for an LC-MS/MS assay for Axitinib.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Axitinib | 0.2 - 125 | ≥ 0.99 | 0.2 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.2 | < 15 | < 15 | ± 20 |
| Low QC | 0.6 | < 15 | < 15 | ± 15 |
| Medium QC | 60 | < 15 | < 15 | ± 15 |
| High QC | 100 | < 15 | < 15 | ± 15 |
Data are representative values based on typical bioanalytical method validation guidelines.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Axitinib | 63.41 | Within acceptable limits (typically 85-115%) |
| This compound | 67.00 | Within acceptable limits (typically 85-115%) |
Visualizing the Research Workflow and Mechanism of Action
To further illustrate the role of this compound in research and the context of Axitinib's therapeutic action, the following diagrams are provided.
Conclusion
This compound is an indispensable tool in the research and development of Axitinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data on Axitinib concentrations in biological matrices. This, in turn, allows for a comprehensive understanding of the drug's pharmacokinetic properties, which is essential for optimizing dosing regimens, ensuring patient safety, and fulfilling regulatory requirements for drug approval and monitoring. The detailed methodologies and robust validation data underscore the critical role of stable isotope-labeled internal standards like this compound in modern pharmaceutical research.
References
- 1. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Axitinib for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Axitinib-13CD3: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Axitinib-13CD3, a stable isotope-labeled internal standard for the potent tyrosine kinase inhibitor, Axitinib. It covers the core chemical structure, physicochemical and pharmacological properties, mechanism of action, and a detailed experimental protocol for its application in bioanalytical methods.
Core Chemical Structure and Physicochemical Properties
This compound is a synthetic isotopologue of Axitinib, where one carbon atom and three hydrogen atoms on the N-methyl group of the benzamide moiety have been replaced with their stable isotopes, Carbon-13 (¹³C) and Deuterium (²H or D), respectively.[1][2] This labeling results in a mass shift that allows it to be distinguished from the unlabeled drug in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[3]
The chemical structure is presented below, highlighting the isotopic labeling.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(1¹³C)methyl)benzamide | [1] |
| Molecular Formula | C₂₁[¹³C]H₁₅D₃N₄OS | [2] |
| Molecular Weight | 390.5 g/mol | |
| Monoisotopic Mass | 390.14231746 Da | |
| Appearance | Off-white solid | |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | |
| Purity | ≥99% deuterated forms (d₁-d₃) |
Mechanism of Action: VEGFR Signaling Inhibition
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis.
Axitinib competitively binds to the ATP-binding site within the catalytic domain of VEGFRs. This binding inhibits the autophosphorylation of the receptors, which is the critical first step in activating downstream signaling cascades. By blocking VEGFR phosphorylation, Axitinib effectively suppresses key pathways involved in endothelial cell proliferation, migration, survival, and permeability, including the PI3K/Akt and RAF/MEK/ERK pathways. The ultimate result is the inhibition of angiogenesis, leading to a reduction in blood supply to the tumor, thereby impeding its growth and potential to metastasize.
The inhibitory potency of Axitinib against key receptor tyrosine kinases is detailed in the table below.
| Target | IC₅₀ (nM) | Reference |
| VEGFR-1 | 0.1 | |
| VEGFR-2 | 0.2 | |
| VEGFR-3 | 0.1 - 0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 |
Pharmacokinetic Properties
Axitinib exhibits dose-proportional pharmacokinetics within the clinical dose range. As this compound is used as a tracer and internal standard, its pharmacokinetic behavior is considered identical to that of the unlabeled drug. The key pharmacokinetic parameters in humans are summarized below.
| Parameter | Value | Reference |
| Bioavailability (F) | ~58% | |
| Time to Peak (Tₘₐₓ) | 2.5 - 4.1 hours | |
| Plasma Protein Binding | >99% (primarily to albumin) | |
| Volume of Distribution (Vd) | 160 L | |
| Metabolism | Primarily hepatic via CYP3A4/5; minor pathways via CYP1A2, CYP2C19, and UGT1A1 | |
| Major Metabolites | M7 (N-glucuronide) and M12 (sulfoxide), both pharmacologically inactive | |
| Elimination Half-life (t₁/₂) | 2.5 - 6.1 hours | |
| Systemic Clearance (CL) | 14.6 - 38 L/h | |
| Excretion | Primarily in feces (~41%) |
Experimental Protocols
This compound is essential for the accurate quantification of Axitinib in biological matrices, such as plasma, for pharmacokinetic studies and therapeutic drug monitoring. Below is a representative protocol for the determination of Axitinib in human plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Objective:
To accurately quantify Axitinib concentrations in human plasma samples.
Materials and Reagents:
-
Axitinib analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank, with K₂EDTA anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Eclipse Phenyl, 100 x 3.0 mm, 5 µm)
Methodology:
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Axitinib (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same manner.
-
From these stocks, prepare a series of working solutions for calibration standards (e.g., 0.2 to 125 ng/mL) and quality control (QC) samples by serial dilution with a 50:50 methanol:water mixture.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 250 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in 10 mM Ammonium Formate
- Mobile Phase B: Methanol
- Flow Rate: 0.9 mL/min
- Gradient: Isocratic (e.g., 60% B) or a suitable gradient to achieve separation
- Injection Volume: 2-10 µL
- Column Temperature: Ambient
-
Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (example):
-
Axitinib: m/z 387.1 → 356.0
-
This compound: m/z 391.1 → 360.0 (Note: exact mass transitions should be optimized on the specific instrument)
4. Data Analysis and Quantification:
-
Integrate the peak areas for both Axitinib and the internal standard (this compound).
-
Calculate the peak area ratio (Axitinib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Axitinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Axitinib-¹³CD₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Axitinib-¹³CD₃, a critical internal standard for pharmacokinetic and metabolic studies of the potent tyrosine kinase inhibitor, Axitinib. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the preparation and application of this labeled compound.
Introduction
Axitinib is a targeted therapy approved for the treatment of advanced renal cell carcinoma. It functions by inhibiting vascular endothelial growth factor receptors (VEGFRs), key drivers of angiogenesis. To accurately quantify Axitinib concentrations in biological matrices using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential. Axitinib-¹³CD₃ serves this purpose, providing a distinct mass shift while maintaining identical physicochemical properties to the parent drug, ensuring reliable and precise quantification.
This guide outlines a two-stage synthetic approach: first, the synthesis of a key des-methyl Axitinib precursor, and second, the introduction of the ¹³CD₃-label via N-methylation.
Synthetic Pathway Overview
The synthesis of Axitinib-¹³CD₃ is strategically designed to introduce the isotopic label in the final synthetic step. This approach maximizes the incorporation of the expensive labeled reagent and simplifies the purification of the final product. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Axitinib-¹³CD₃.
Experimental Protocols
Synthesis of Des-methyl Axitinib Precursor
The synthesis of the des-methyl Axitinib precursor, 2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide, is a multi-step process.
Step 1: Synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)benzoic Acid
A detailed protocol for a similar transformation suggests the coupling of 6-iodo-1H-indazole and a mercaptobenzoic acid derivative. While a specific protocol for the benzoic acid analog is not detailed in the search results, a general procedure can be inferred.
-
Reactants: 6-iodo-1H-indazole and 2-mercaptobenzoic acid.
-
Catalyst/Reagents: A copper or palladium catalyst is typically employed for such C-S coupling reactions. A suitable base (e.g., potassium carbonate) and a high-boiling point solvent (e.g., DMF or NMP) are also required.
-
Procedure (General):
-
To a reaction vessel, add 6-iodo-1H-indazole, 2-mercaptobenzoic acid, the catalyst, and the base in the chosen solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an acidic workup to isolate the carboxylic acid product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Heck Coupling with 2-Vinylpyridine
The resulting intermediate is then subjected to a Heck coupling reaction with 2-vinylpyridine to introduce the vinylpyridine moiety.
-
Reactants: 2-((3-Iodo-1H-indazol-6-yl)thio)benzoic acid and 2-vinylpyridine.
-
Catalyst/Reagents: A palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., triethylamine or diisopropylethylamine) are required.
-
Procedure (General):
-
In a reaction vessel, dissolve 2-((3-iodo-1H-indazol-6-yl)thio)benzoic acid, the palladium catalyst, and the ligand in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the base and 2-vinylpyridine to the mixture.
-
Heat the reaction under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor for completion.
-
After the reaction is complete, cool the mixture and perform a standard workup to isolate the crude product, 2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzoic acid.
-
Purify the product by chromatography.
-
Step 3: Amidation to form Des-methyl Axitinib
The final step in the precursor synthesis is the conversion of the carboxylic acid to the primary amide.
-
Reactants: 2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzoic acid.
-
Reagents: A coupling agent (e.g., HATU, HOBt/EDC) and an ammonia source (e.g., ammonium chloride with a non-nucleophilic base like DIPEA, or aqueous ammonia).
-
Procedure (General):
-
Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add the coupling agent and activate the carboxylic acid.
-
Introduce the ammonia source to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup to isolate the crude des-methyl Axitinib precursor.
-
Purify the product by recrystallization or column chromatography.
-
Isotopic Labeling: N-Methylation with ¹³CD₃I
The final step is the selective N-methylation of the benzamide nitrogen with the isotopically labeled methyl source.
-
Reactants: 2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide and ¹³CD₃I (isotopically labeled methyl iodide).
-
Reagents: A suitable base is required to deprotonate the amide nitrogen. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend the des-methyl Axitinib precursor in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath and add the base portion-wise.
-
Stir the mixture at low temperature for a short period to allow for deprotonation.
-
Slowly add a solution of ¹³CD₃I in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Axitinib-¹³CD₃ by flash column chromatography or preparative HPLC.
-
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of Axitinib-¹³CD₃. Note that specific yields and purity may vary depending on the exact reaction conditions and purification methods employed.
| Step | Reactant | Product | Expected Yield (%) | Expected Purity (%) |
| 1. Coupling & Iodination | 6-Iodo-1H-indazole & 2-Mercaptobenzoic acid | 2-((3-Iodo-1H-indazol-6-yl)thio)benzoic Acid | 60-75 | >95 |
| 2. Heck Coupling | 2-((3-Iodo-1H-indazol-6-yl)thio)benzoic Acid | 2-((3-((E)-2-(Pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzoic Acid | 70-85 | >95 |
| 3. Amidation | 2-((3-((E)-2-(Pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzoic Acid | 2-((3-((E)-2-(Pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (Des-methyl Axitinib) | 75-90 | >98 |
| 4. N-Methylation | Des-methyl Axitinib & ¹³CD₃I | Axitinib-¹³CD₃ | 65-80 | >99 |
| Parameter | Method | Specification |
| Chemical Identity | ¹H NMR, ¹³C NMR, HRMS | Consistent with structure |
| Chemical Purity | HPLC | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99% ¹³C, ≥ 98% D |
Signaling Pathway and Experimental Logic
Axitinib primarily targets the VEGFR signaling pathway, which is crucial for angiogenesis. The diagram below illustrates the targeted pathway.
Caption: Axitinib's inhibition of the VEGFR signaling pathway.
The logic behind using an isotopically labeled internal standard like Axitinib-¹³CD₃ in quantitative analysis is fundamental to achieving accurate results. The diagram below outlines this logical relationship.
Caption: Logical workflow for quantitative analysis using an internal standard.
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic labeling of Axitinib-¹³CD₃. By following the outlined synthetic strategy and experimental considerations, researchers can reliably produce this essential internal standard for use in preclinical and clinical drug development. The provided quantitative data and logical diagrams further support the understanding and application of this isotopically labeled compound in demanding analytical workflows.
Axitinib-13CD3 (CAS Number 1261432-00-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Axitinib-13CD3, a stable isotope-labeled internal standard for the potent tyrosine kinase inhibitor, Axitinib. This document details its chemical properties, its critical role in bioanalytical quantification, and the underlying mechanism of action of its unlabeled counterpart, Axitinib.
Core Compound Data
This compound is a deuterated and 13C-labeled version of Axitinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses.[1] Its properties are summarized below.
| Property | Value |
| CAS Number | 1261432-00-1 |
| Chemical Name | (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide[2][3] |
| Molecular Formula | C₂₁[¹³C]H₁₅D₃N₄OS[1] |
| Molecular Weight | 390.5 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |
| Intended Use | Internal standard for the quantification of Axitinib by GC- or LC-MS |
Mechanism of Action of Axitinib
Axitinib is a highly potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.
By binding to the ATP-binding site of VEGFRs, Axitinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR signaling disrupts endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth. The primary signaling cascades affected include the PI3K/AKT and MAPK/ERK pathways.
Axitinib demonstrates significantly higher potency compared to first-generation VEGFR inhibitors. It also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.
Below is a diagram illustrating the signaling pathway inhibited by Axitinib.
Axitinib inhibits VEGFR phosphorylation, blocking downstream signaling.
Experimental Protocols: Bioanalytical Quantification of Axitinib
This compound is essential for the accurate quantification of Axitinib in biological matrices, such as plasma, during pharmacokinetic and therapeutic drug monitoring studies. The stable isotope-labeled internal standard allows for correction of variability in sample preparation and instrument response.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Axitinib from plasma is protein precipitation.
-
Spiking: To a 250 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol) and 10 µL of the Axitinib calibration standard or quality control sample.
-
Precipitation: Add 2 mL of acetonitrile to the plasma mixture.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples for 3 minutes at 3200 rpm to pellet the precipitated proteins.
-
Extraction: Carefully collect the supernatant (the organic layer containing the analyte and internal standard).
-
Injection: Inject a small volume (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Axitinib using this compound as an internal standard.
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Axitinib) | m/z 387.1 → 356.1 |
| MRM Transition (this compound) | m/z 391.1 → 359.1 (example, exact mass may vary) |
The experimental workflow for a typical pharmacokinetic study involving the quantification of Axitinib is depicted below.
Workflow for pharmacokinetic analysis of Axitinib.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Axitinib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for the safe and effective clinical use of Axitinib. This guide provides a foundational understanding of its properties, the mechanism of action of Axitinib, and a practical framework for its application in a laboratory setting.
References
- 1. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Axitinib-13CD3 in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Axitinib-13CD3, in the pharmacokinetic analysis of the tyrosine kinase inhibitor, Axitinib. Designed for professionals in drug development and bioanalysis, this document provides a comprehensive overview of the methodologies, quantitative data, and underlying principles that make this compound an indispensable tool for accurate and reliable drug quantification.
Introduction to Axitinib and the Need for Precise Pharmacokinetic Monitoring
Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, crucial mediators of angiogenesis.[1] It is approved for the treatment of advanced renal cell carcinoma (RCC) following the failure of one prior systemic therapy.[1] Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is essential to optimize clinical outcomes and minimize toxicity. Accurate and precise quantification of axitinib in biological matrices is therefore paramount.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thus correcting for variability in extraction, matrix effects, and instrument response. This compound, a deuterated form of axitinib, serves this purpose, enabling highly accurate and precise quantification in complex biological matrices like human plasma.
Axitinib's Mechanism of Action: The VEGFR Signaling Pathway
Axitinib exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFRs, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1] Understanding this pathway is crucial for contextualizing the importance of pharmacokinetic studies in ensuring optimal target engagement.
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating potential inaccuracies in LC-MS/MS-based quantification. Because it co-elutes with the unlabeled axitinib and has a similar ionization efficiency, it effectively normalizes variations that can occur during sample processing and analysis. This leads to enhanced precision and accuracy in the final concentration determination.
Experimental Protocols: A Guide to Bioanalysis
The following sections outline a typical experimental workflow for the quantification of axitinib in human plasma using this compound as an internal standard. This is a composite protocol based on established methodologies.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting axitinib and its deuterated internal standard from plasma is liquid-liquid extraction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted sample is then analyzed by LC-MS/MS. The following tables summarize typical parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of axitinib and potential metabolites |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transition: Axitinib | m/z 387.1 -> 356.1 |
| MRM Transition: this compound | m/z 391.1 -> 360.1 |
| Collision Energy | Optimized for each transition (typically 25-35 eV) |
| Dwell Time | 100-200 ms |
Quantitative Data and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present a summary of typical validation parameters for an LC-MS/MS method for axitinib quantification using this compound.
Table 3: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 4: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC (e.g., 1.5 ng/mL) | < 10% | < 10% | ± 15% |
| Medium QC (e.g., 150 ng/mL) | < 10% | < 10% | ± 15% |
| High QC (e.g., 400 ng/mL) | < 10% | < 10% | ± 15% |
Table 5: Recovery and Matrix Effect
| Parameter | Axitinib | This compound |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard | Minimal |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is fundamental to achieving the high standards of accuracy and precision required for pharmacokinetic studies of axitinib. This technical guide has provided a comprehensive overview of the methodologies, from sample preparation to data analysis, underscoring the indispensable role of stable isotope-labeled standards in modern drug development. By adhering to these robust analytical principles, researchers and clinicians can ensure reliable therapeutic drug monitoring, ultimately leading to optimized patient outcomes.
References
Axitinib vs. Axitinib-13CD3: A Technical Guide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, playing a crucial role in angiogenesis, tumor growth, and metastatic progression.[1][2] Its deuterated analog, Axitinib-13CD3, is primarily utilized as an internal standard for the quantification of Axitinib in mass spectrometry-based assays.[3][4][5] This technical guide provides an in-depth comparison of Axitinib and this compound for their application in in vitro assays, focusing on their physicochemical properties, the theoretical implications of deuteration on experimental outcomes, and detailed experimental protocols. While direct comparative in vitro studies between Axitinib and this compound are not extensively published, this guide extrapolates from the established principles of kinetic isotope effects and data from other deuterated kinase inhibitors to provide a comprehensive resource for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of Axitinib and this compound is presented below. The primary difference lies in the molecular weight due to the incorporation of a ¹³C atom and three deuterium atoms in the N-methyl group of this compound.
| Property | Axitinib | This compound | Reference(s) |
| Molecular Formula | C₂₂H₁₈N₄OS | C₂₁[¹³C]H₁₅D₃N₄OS | |
| Molecular Weight | 386.5 g/mol | 390.5 g/mol | |
| Log P | 3.5 | Not Published | |
| pKa | 4.8 | Not Published | |
| Aqueous Solubility | pH-dependent; >0.2 µg/mL from pH 1.1 to 7.8 | Not Published | |
| Solubility (Organic) | Soluble in DMSO and ethanol | Soluble in DMSO, Acetonitrile, Methanol | |
| Appearance | Solid | Off-white solid |
The Role of Deuteration in In Vitro Assays: A Theoretical Framework
The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic soft spot in a molecule can significantly alter its metabolic stability. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of the C-D bond requires more energy and thus proceeds at a slower rate.
Axitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1. The deuteration in this compound is at the N-methyl group, a potential site of metabolism (N-demethylation).
Implications for In Vitro Assays:
-
Metabolic Stability Assays: In assays utilizing liver microsomes or other metabolically active systems, this compound is expected to exhibit a slower rate of metabolism compared to Axitinib. This would manifest as a longer half-life and reduced formation of the N-demethylated metabolite.
-
Cell-Based Assays: In long-term cell-based assays (e.g., >24 hours), the differential metabolism between the two compounds could lead to different effective concentrations over time. If the parent compound is more active than its metabolites, this compound might show sustained or slightly enhanced potency. Conversely, if a metabolite has significant activity, the pharmacological profile could be altered. For short-term assays, these differences are likely to be negligible.
-
Kinase Inhibition Assays: In purified enzyme (kinase) assays, where metabolic enzymes are absent, the inhibitory activity of Axitinib and this compound against VEGFRs is expected to be identical. The deuteration does not alter the pharmacophore responsible for binding to the kinase's active site. A study comparing a deuterated PLK1 inhibitor to its non-deuterated counterpart found similar in vitro kinase and cellular inhibition.
Experimental Protocols
The following are detailed methodologies for key in vitro assays that can be employed to characterize and compare the activity of Axitinib and this compound.
In Vitro VEGFR Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compounds (Axitinib and this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Axitinib and this compound in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.
-
Assay Setup:
-
Add 2.5 µL of 4x test compound dilution to the assay wells.
-
Add 2.5 µL of 4x substrate/ATP mix in kinase buffer.
-
To initiate the reaction, add 5 µL of 2x VEGFR-2 enzyme in kinase buffer.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the test compounds on the viability of a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line that expresses VEGFRs.
Materials:
-
HUVECs or other suitable cell line
-
Complete cell culture medium
-
Axitinib and this compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Axitinib or this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Axitinib exerts its anti-angiogenic effects by inhibiting the signaling pathways downstream of VEGFRs. The binding of VEGF ligands to VEGFRs induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins.
VEGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by VEGFRs that are inhibited by Axitinib.
Caption: Axitinib inhibits VEGFR signaling pathways.
Experimental Workflow for Comparative In Vitro Analysis
The logical flow for a comparative study of Axitinib and this compound is depicted below.
Caption: Workflow for comparing Axitinib and this compound.
Conclusion
This compound serves as an indispensable tool for the accurate bioanalysis of Axitinib. While its primary role is as an internal standard, understanding the potential impact of its deuteration on in vitro assay outcomes is crucial for researchers. In non-metabolic assay systems, such as purified kinase assays, Axitinib and this compound are expected to exhibit identical inhibitory profiles. However, in metabolically competent systems, the kinetic isotope effect may lead to differences in their metabolic stability and, consequently, could influence the results of long-term cell-based assays. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for designing and interpreting in vitro studies involving both Axitinib and its deuterated analog. Researchers should carefully consider the specific aims of their experiments when choosing between these two compounds and, where feasible, conduct direct comparative studies to elucidate any metabolism-dependent differences in their biological activity.
References
The Application of Axitinib-¹³CD₃ in the Quantification of VEGFR Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, Axitinib-¹³CD₃, in the accurate quantification of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. This document details the underlying principles, experimental protocols, and data analysis, offering a valuable resource for researchers in drug development and bioanalysis.
Introduction: The Role of Axitinib and the Need for Precise Quantification
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][3] By inhibiting VEGFRs, Axitinib effectively blocks the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.[1]
Given the critical role of VEGFR inhibitors like Axitinib in cancer therapy, the precise and accurate quantification of these drugs in biological matrices is paramount for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS), such as Axitinib-¹³CD₃.
A SIL-IS is a form of the analyte where one or more atoms are replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By adding a known amount of the SIL-IS to samples at the beginning of the preparation process, it effectively normalizes for variability during extraction, chromatography, and detection, leading to highly accurate and precise results.
VEGFR Signaling Pathway and the Mechanism of Axitinib Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR, initiates a signaling cascade that is fundamental to angiogenesis. The diagram below illustrates this pathway and the point of inhibition by Axitinib.
As depicted in Figure 1, the binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation event activates downstream signaling cascades, including the PLCγ-PKC-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to the biological responses of angiogenesis. Axitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of VEGFR, thereby inhibiting autophosphorylation and blocking the entire downstream signaling cascade.
Experimental Protocol for VEGFR Inhibitor Quantification using Axitinib-¹³CD₃
The following is a generalized, detailed protocol for the quantification of a VEGFR inhibitor (referred to as "Analyte") in human plasma using Axitinib-¹³CD₃ as the internal standard (IS) via LC-MS/MS. This protocol is a composite based on various validated methods for Axitinib and other kinase inhibitors.
Materials and Reagents
-
Analyte Reference Standard: (e.g., Axitinib), purity >98%
-
Internal Standard: Axitinib-¹³CD₃
-
Control Human Plasma: With appropriate anticoagulant (e.g., K₂EDTA)
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the Analyte reference standard in a suitable solvent (e.g., DMSO or methanol) to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Axitinib-¹³CD₃ in the same manner as the Analyte stock solution.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to a final concentration suitable for spiking into plasma samples (e.g., 10 ng/mL).
Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw plasma samples (calibration standards, QCs, and unknown study samples) at room temperature.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the IS working solution (10 ng/mL Axitinib-¹³CD₃) to all tubes except for the blank plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix all samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument and analyte.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized gradient to ensure separation from matrix components |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte-specific precursor > product ion |
| Axitinib-¹³CD₃-specific precursor > product ion |
Note on MRM Transitions: The specific mass transitions for the analyte and Axitinib-¹³CD₃ must be determined by infusing the individual compounds into the mass spectrometer and optimizing the precursor and product ions, as well as collision energy. For Axitinib, a common transition is m/z 387.1 > 356.1. For Axitinib-¹³CD₃, the precursor ion would be shifted by the mass of the isotopes.
Experimental Workflow and Data Analysis
The overall workflow for the quantification of a VEGFR inhibitor using a stable isotope-labeled internal standard is outlined below.
Quantitative Data Summary
The following tables summarize typical validation parameters and results for LC-MS/MS methods for the quantification of Axitinib, which are representative of the performance expected when using Axitinib-¹³CD₃ as an internal standard.
Table 1: Linearity and Sensitivity of Axitinib Quantification Methods
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
| 0.5 - 100 | 0.5 | ≥ 0.9992 | Sunitinib | |
| 2 - 500 | 2 | ≥ 0.99 | Stable Isotope Labeled Axitinib | |
| 0.2 - 125 | 0.2 | Not Reported | Axitinib D3 | |
| 1 - 65 | 1 | 0.857 | Not Specified | |
| 6.25 - 1600 (nM) | 6.25 (nM) | ≥ 0.99 | Testosterone |
Table 2: Accuracy and Precision of Axitinib Quantification Methods
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| LLOQ | 0.5 | < 10 | < 10 | -1.33 to 2.83 | |
| Low | 1.5 | < 10 | < 10 | -2.77 to 1.20 | |
| Medium | 15 | < 10 | < 10 | -2.77 to 1.20 | |
| High | 80 | < 10 | < 10 | -2.77 to 1.20 | |
| LLOQ | 2 | ≤ 20 | ≤ 20 | ± 20 | |
| Low, Mid, High | 5, 200, 400 | ≤ 15 | ≤ 15 | ± 15 |
The Logic of Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like Axitinib-¹³CD₃ is fundamental to achieving high-quality quantitative data in bioanalysis. The following diagram illustrates the logical basis for this approach.
As shown in Figure 3, the SIL-IS, due to its near-identical properties to the analyte, experiences the same variations during sample preparation, the same matrix effects during ionization, and the same instrumental fluctuations. By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of error are effectively canceled out, leading to a robust, accurate, and precise measurement of the analyte's concentration.
Conclusion
The use of Axitinib-¹³CD₃ as a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Axitinib and other related VEGFR inhibitors. This technical guide has provided a comprehensive overview of the rationale, experimental procedures, and expected performance of such an assay. By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can generate high-quality quantitative data that is essential for the successful development and clinical application of VEGFR-targeted therapies.
References
Navigating the Analytical Landscape of Axitinib-13CD3: A Technical Guide to Purity and Certification
For Immediate Release
This technical guide provides an in-depth analysis of the purity and certification requirements for Axitinib-13CD3, a critical isotopically labeled internal standard used in the bioanalysis of the potent tyrosine kinase inhibitor, Axitinib. Tailored for researchers, scientists, and drug development professionals, this document outlines the stringent quality attributes, detailed analytical methodologies for their assessment, and the underlying signaling pathways of Axitinib's mechanism of action.
Core Purity and Certification Specifications
The quality of this compound is paramount for its function as a reliable internal standard in pharmacokinetic and other quantitative studies. Certification of this material relies on a comprehensive assessment of its chemical and isotopic purity. While a specific monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) for this compound does not currently exist, its certification as a reference standard is typically established by the supplier based on rigorous testing and adherence to general principles for reference materials outlined in these pharmacopeias.[1][2][3]
A certificate of analysis (CoA) is a critical document that accompanies any certified reference material, providing key quantitative data on its purity and identity. For this compound, this typically includes:
-
Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC), this value indicates the percentage of the desired compound relative to any organic impurities.
-
Isotopic Purity/Enrichment: This specifies the percentage of molecules that are correctly labeled with the Carbon-13 and Deuterium isotopes. It is a critical parameter to ensure the mass spectrometric signal is distinct from the unlabeled analyte.
-
Identity Confirmation: Techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are used to confirm the structural integrity of the molecule.
The following table summarizes typical purity and certification data for this compound as compiled from various suppliers.
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | ≥97.0% | HPLC |
| Isotopic Purity (¹³C) | ≥99% atom ¹³C | Mass Spectrometry |
| Isotopic Purity (D) | ≥98% atom D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Table 1: Summary of typical purity and certification specifications for this compound.[4][5]
Experimental Protocols for Quality Assessment
The determination of purity and identity for this compound involves validated analytical methods. The following protocols are representative of the methodologies employed.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient program would be optimized to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Axitinib exhibits strong absorbance.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Inject a defined volume of the solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
-
Validation Parameters: The method should be validated for linearity, precision (repeatability and intermediate precision), accuracy, specificity, and robustness according to ICH guidelines.
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer provides the necessary mass accuracy and resolution.
-
Procedure:
-
Introduce a dilute solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum in a positive ion mode.
-
Confirm the presence of the protonated molecular ion ([M+H]⁺) corresponding to the calculated mass of this compound.
-
Analyze the isotopic pattern of the molecular ion cluster to determine the degree of ¹³C and deuterium incorporation. The relative intensities of the isotopic peaks are compared to the theoretical distribution for the specified enrichment.
-
Axitinib's Mechanism of Action: Targeting the VEGFR Signaling Pathway
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By blocking the ATP-binding site of these receptors, Axitinib inhibits their autophosphorylation and subsequent activation of downstream signaling cascades. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby suppressing tumor growth and metastasis.
The following diagram illustrates the simplified signaling pathway inhibited by Axitinib.
Experimental Workflow for Bioanalytical Quantification
The primary application of this compound is as an internal standard in the quantification of Axitinib in biological matrices, such as plasma or serum, using LC-MS/MS. A typical workflow for such an analysis is depicted below.
References
Commercial Suppliers and Availability of Axitinib-13CD3: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the procurement of high-quality, isotopically labeled internal standards is a critical step in the accurate quantification of therapeutic agents. This guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Axitinib-13CD3, an essential internal standard for the analysis of the potent tyrosine kinase inhibitor, Axitinib.
Introduction to Axitinib and its Labeled Analog
Axitinib is a second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), key mediators of angiogenesis.[1] By inhibiting these receptors, Axitinib effectively blocks the signaling pathways that lead to the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Its primary indication is for the treatment of advanced renal cell carcinoma (RCC).[1]
This compound is a stable isotope-labeled version of Axitinib, where one carbon atom and three hydrogen atoms in the N-methyl group are replaced with their heavier isotopes, 13C and deuterium (D), respectively. This mass shift allows it to be used as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Axitinib in biological matrices.
Commercial Availability and Supplier Specifications
This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key quantitative data obtained from various suppliers' product information and Certificates of Analysis.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Isotopic Enrichment |
| Cayman Chemical | 26676 | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.5 | ≥99% deuterated forms (d1-d3) | Not specified |
| ESS Chem Co. | ESS0345 | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.48 | 97.8% | 99% atom ¹³C; 98% atom D |
| MedChemExpress | HY-10065S | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.48 | 97.79% | 99% atom ¹³C; 98% atom D |
| GlpBio | GC46899 | 1261432-00-1 | C₂₁[¹³C]H₁₅D₃N₄OS | 390.5 | >99.00% | Not specified |
| Cleanchem | - | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.5 | >90% | Not specified |
| Sapphire North America | 26676 | 1261432-00-1 | - | 390.5 | ≥99% deuterated forms (d1-d3) | Not specified |
| CP Lab Safety | - | 1261432-00-1 | C₂₂H₁₅D₃N₄OS | 390.4807 | 99%+ deuterated forms (d1-d3) | Not specified |
| Simson Pharma Limited | A740001 | - | C₂₁¹³CH₁₅D₃N₄OS | 390.49 | Not specified | Not specified |
| Alfa Chemistry | - | 1261432-00-1 | - | - | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are proprietary to the manufacturers, the general synthetic routes for Axitinib and its derivatives are well-documented in the scientific and patent literature. The synthesis of the labeled compound would likely follow a similar pathway, incorporating the isotopically labeled starting materials at a suitable stage.
A plausible synthetic approach, based on published methods for Axitinib, would involve the following key steps:
-
Preparation of the Indazole Core: The synthesis would likely begin with a pre-formed indazole ring system, which is a central component of the Axitinib molecule.
-
Introduction of the Pyridinylvinyl Moiety: A Heck coupling reaction is a common method used to introduce the 2-(pyridin-2-yl)vinyl group at the 3-position of the indazole core.
-
Introduction of the Thioether Linkage: A nucleophilic aromatic substitution or a metal-catalyzed coupling reaction could be employed to attach the 2-mercaptobenzamide side chain to the 6-position of the indazole.
-
Formation of the Labeled Amide: The final step would involve the amidation reaction to form the N-methylbenzamide moiety. To introduce the isotopic labels, this step would utilize ¹³C,D₃-methylamine or a corresponding labeled precursor.
A general workflow for the synthesis is depicted below:
Quality Control Methodologies
The quality and purity of this compound are assessed using a combination of analytical techniques, as evidenced by the information provided in the Certificates of Analysis from various suppliers.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the chemical purity of the compound.
-
General Protocol: A solution of this compound is injected into an HPLC system equipped with a suitable reversed-phase column (e.g., C18). A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The eluting compound is detected by a UV detector at a specific wavelength. The purity is calculated based on the peak area of the main component relative to the total peak area.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and isotopic enrichment of the compound.
-
General Protocol: The sample is introduced into a mass spectrometer, often coupled to an HPLC system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass analyzer detects the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, the expected m/z would be approximately 391.5, confirming the incorporation of the stable isotopes. The isotopic enrichment is determined by comparing the intensity of the labeled compound's mass peak to any residual unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the compound.
-
General Protocol: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The spectrum of this compound would be compared to that of unlabeled Axitinib. The key difference would be the absence of the N-methyl proton signal in the ¹H NMR spectrum and the presence of a ¹³C-coupled signal for the methyl carbon in the ¹³C NMR spectrum, confirming the location of the isotopic labels.
Mechanism of Action: Inhibition of the VEGFR Signaling Pathway
Axitinib exerts its anti-angiogenic effects by potently inhibiting the tyrosine kinase activity of VEGFR-1, -2, and -3.[1] The binding of vascular endothelial growth factor (VEGF) to its receptor triggers dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events. These pathways ultimately lead to endothelial cell proliferation, migration, survival, and vessel permeability.
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by Axitinib:
Conclusion
This compound is a readily available and essential tool for researchers engaged in the pharmacokinetic and metabolic studies of Axitinib. A variety of commercial suppliers offer this isotopically labeled standard with high purity and well-characterized specifications. While detailed synthesis protocols are proprietary, a general understanding of the synthetic strategy and the robust quality control methodologies employed by suppliers provide confidence in the product's integrity. A thorough understanding of Axitinib's mechanism of action, centered on the inhibition of the VEGFR signaling pathway, is crucial for interpreting experimental results and advancing cancer research. This guide serves as a valuable resource for scientists and professionals in the field, facilitating the effective procurement and application of this compound in their research endeavors.
References
Methodological & Application
Application Note: High-Throughput Quantification of Axitinib in Human Plasma using Axitinib-¹³CD₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Axitinib in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Axitinib-¹³CD₃, is employed. The straightforward protein precipitation-based sample preparation protocol, coupled with a rapid chromatographic separation, allows for high-throughput analysis, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By inhibiting these receptors, Axitinib blocks angiogenesis, a critical process for tumor growth and metastasis.[2] It is approved for the treatment of advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy.[2] Accurate and reliable quantification of Axitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments and for optimizing patient dosing.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of small molecule drugs due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as Axitinib-¹³CD₃, is the gold standard in quantitative LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in instrument response. This leads to improved data quality, accuracy, and precision.
This application note provides a detailed protocol for the extraction and quantification of Axitinib from human plasma using Axitinib-¹³CD₃ as an internal standard.
Signaling Pathway of Axitinib
Axitinib exerts its anti-cancer effects by inhibiting the signaling pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as the PLC-γ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, survival, and permeability, which are all essential for angiogenesis. Axitinib competitively binds to the ATP-binding pocket of the VEGFR tyrosine kinase domain, preventing its phosphorylation and thereby blocking the entire downstream signaling cascade.
Experimental Protocols
Materials and Reagents
-
Axitinib reference standard (≥98% purity)
-
Axitinib-¹³CD₃ internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Axitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Axitinib in methanol.
-
Axitinib-¹³CD₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Axitinib-¹³CD₃ in methanol.
-
Axitinib Working Solutions: Prepare serial dilutions of the Axitinib stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Axitinib-¹³CD₃ stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
The following workflow outlines the protein precipitation procedure for extracting Axitinib from human plasma.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 10% B; 0.5-1.5 min, 10-30% B; 1.5-3.5 min, 30-70% B; 3.5-3.8 min, 70-95% B; 3.8-5.5 min, 95% B; 5.5-6.0 min, 95-10% B; 6.0-6.5 min, 10% B.[3] |
| Flow Rate | 0.45 mL/min[3] |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Autosampler Temp. | 10°C |
Mass Spectrometry
| Parameter | Value |
| MS System | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Axitinib | 387.0 | 356.2 | 26 |
| Axitinib-¹³CD₃ | 391.0 | 360.2 | Optimize for specific instrument |
Results and Discussion
The developed LC-MS/MS method using Axitinib-¹³CD₃ as an internal standard was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Linearity
The calibration curve was linear over the concentration range of 0.2 to 125 ng/mL for Axitinib in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
Table 1: Linearity of Axitinib Quantification
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Axitinib | 0.2 - 125 | ≥ 0.99 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results demonstrate excellent precision and accuracy, well within the acceptance criteria of regulatory guidelines (±15% for precision and accuracy, ±20% at the LLLOQ).
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | < 15.0 | 90.0 - 110.0 | < 15.0 | 90.0 - 110.0 |
| LQC | 0.6 | < 15.0 | 90.0 - 110.0 | < 15.0 | 90.0 - 110.0 |
| MQC | 60 | < 15.0 | 90.0 - 110.0 | < 15.0 | 90.0 - 110.0 |
| HQC | 100 | < 15.0 | 90.0 - 110.0 | < 15.0 | 90.0 - 110.0 |
| Data derived from representative validation studies. |
Recovery
The extraction recovery of Axitinib and Axitinib-¹³CD₃ from human plasma was high and consistent across all QC levels.
Table 3: Extraction Recovery
| QC Level | Axitinib Recovery (%) | Axitinib-¹³CD₃ Recovery (%) |
| LQC | ~63 | ~67 |
| MQC | ~63 | ~67 |
| HQC | ~63 | ~67 |
| Data derived from a representative validation study. |
The consistent recovery of both the analyte and the internal standard highlights the effectiveness of the protein precipitation method and the ability of the stable isotope-labeled internal standard to compensate for any extraction variability.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Axitinib in human plasma. The use of Axitinib-¹³CD₃ as an internal standard ensures the highest level of accuracy and precision, making this method ideally suited for regulated bioanalysis in support of clinical and preclinical studies. The simple sample preparation and rapid analysis time contribute to the efficiency of the workflow.
References
- 1. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of Axitinib in Human Plasma using Axitinib-13CD3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2][3][4][5] It is approved for the treatment of advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy. By inhibiting these receptors, Axitinib blocks pathologic angiogenesis, tumor growth, and cancer progression. Therapeutic drug monitoring (TDM) of Axitinib is crucial to ensure optimal therapeutic efficacy while minimizing dose-related toxicities. This application note provides a detailed protocol for the quantification of Axitinib in human plasma samples using a stable isotope-labeled internal standard, Axitinib-13CD3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method employs a stable isotope-labeled internal standard (IS), this compound, which exhibits similar physicochemical properties to the analyte, Axitinib. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. The procedure involves protein precipitation to extract the analyte and IS from the plasma matrix, followed by chromatographic separation and detection by MS/MS.
Materials and Reagents
-
Axitinib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or Phenyl column)
-
Vortex mixer
-
Centrifuge
-
Precision pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Axitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Axitinib in a suitable solvent such as DMSO or a mixture of methanol and water (50:50, v/v) to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly to the Axitinib stock solution.
-
Working Solutions: Prepare serial dilutions of the Axitinib stock solution with a suitable solvent (e.g., methanol:water, 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. The concentration of the IS working solution should be optimized based on the expected analyte concentrations in the plasma samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 15 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes for 5 minutes at 11,000 revolutions per minute (rpm) and 4°C to pellet the precipitated proteins.
-
Transfer 50 µL of the supernatant to another tube containing 450 µL of the initial mobile phase (e.g., water-methanol (9:1, v/v) with 10 mM ammonium bicarbonate).
-
Vortex the mixture for an additional 10 seconds.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example conditions and should be optimized for the specific instrumentation used.
Table 1: Example Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge® Phenyl 3.5 μm (2.1 × 50 mm) or Eclipse Phenyl 100 × 3.0 mm, 5 µm |
| Mobile Phase A | Water-methanol (9:1, v/v) with 10 mM ammonium bicarbonate or 0.1% formic acid in 10 mM ammonium formate |
| Mobile Phase B | Methanol-water (9:1, v/v) with 10 mM ammonium bicarbonate or Methanol |
| Flow Rate | 400 µL/min or 0.9 mL/min |
| Gradient Elution | A time-programmed gradient should be developed to ensure adequate separation of Axitinib from potential interferences. A typical run time is around 4-7 minutes. |
| Injection Volume | 40 µL |
| Column Temperature | Ambient |
Table 2: Example Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Axitinib: m/z 387 → 355.96 This compound: The transition should be determined by direct infusion. |
Data Analysis and Quantification
-
Integrate the peak areas for both Axitinib and the this compound internal standard.
-
Calculate the peak area ratio of Axitinib to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used.
-
Determine the concentration of Axitinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Typical Method Validation Results for Axitinib Quantification in Human Plasma
| Parameter | Typical Range/Value |
| Linearity Range | 0.2 to 125 ng/mL or 2–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) |
| Recovery | Consistent and reproducible across the concentration range. For example, 63.41% for Axitinib and 67.00% for Axitinib D3 has been reported. |
| Matrix Effect | Should be minimal and consistent. |
| Stability | Axitinib in plasma should be stable under various storage conditions (e.g., room temperature, freeze-thaw cycles, long-term storage at -80°C). |
Visualizations
Caption: Experimental workflow for Axitinib quantification.
Caption: Axitinib mechanism of action.
References
Application Notes and Protocols for Axitinib Bioanalysis using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] It is utilized in the treatment of advanced renal cell carcinoma.[1] Accurate quantification of Axitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing, ensuring the accuracy and precision of the bioanalytical method.[3] This document provides detailed application notes and protocols for the sample preparation of Axitinib in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Axitinib
Axitinib exerts its therapeutic effect by inhibiting angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] It selectively binds to the ATP-binding site of VEGFR-1, -2, and -3, inhibiting their autophosphorylation and downstream signaling. This blockade disrupts key signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.
Figure 1: Axitinib Signaling Pathway.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the desired level of sensitivity, sample throughput, and available instrumentation. Below are protocols for common and effective methods for extracting Axitinib from plasma.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose.
Experimental Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard working solution (e.g., Axitinib-d3 in methanol).
-
Add 250 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds to 1 minute.
-
Centrifuge the samples at 14,800 rpm for 2-5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner extract compared to protein precipitation by removing more interfering substances.
Experimental Protocol:
-
To 250 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3200 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Supported Liquid Extraction (SLE)
SLE is a more automated and efficient alternative to traditional LLE, eliminating issues like emulsion formation.
Experimental Protocol:
-
To 200 µL of plasma, add the internal standard (e.g., 5.0 ng/mL of Osimertinib).
-
Add 200 µL of HPLC grade water and vortex for 30 seconds.
-
Load the 400 µL sample solution onto an ISOLUTE® SLE+ 400 µL sample volume column.
-
Apply a gentle positive pressure or vacuum to initiate flow and allow the sample to absorb for at least 5 minutes.
-
Elute the analyte and internal standard by adding 900 µL of methyl tert-butyl ether (MTBE) and allowing it to flow under gravity for 5 minutes.
-
Repeat the elution step with another 900 µL of MTBE.
-
Collect the eluate and evaporate it to dryness using a nitrogen evaporator.
-
Reconstitute the extract in 2 mL of a water:methanol (1:1, v/v) solution.
-
Inject an aliquot into the LC-MS/MS system.
Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as Axitinib-d3 , is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for variability. Other internal standards that have been successfully used include Osimertinib and Sunitinib.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Axitinib in plasma using different sample preparation techniques.
Table 1: Linearity and Sensitivity
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Supported Liquid Extraction |
| Linear Range (ng/mL) | 0.5 - 100 | 0.2 - 125 | 0.01 - 25 |
| LLOQ (ng/mL) | 0.5 | 0.2 | 0.01 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.999 | ≥ 0.9999 |
Table 2: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Supported Liquid Extraction |
| Recovery (%) | 85.28 - 93.56 | 63.41 | > 95 |
| Matrix Effect (%) | ~100 | Not explicitly stated | Sufficiently low |
Table 3: Precision and Accuracy
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Supported Liquid Extraction |
| Intra-day Precision (%CV) | < 8.64 | < 15.0 | Not explicitly stated |
| Inter-day Precision (%CV) | < 8.64 | < 15.0 | Not explicitly stated |
| Accuracy (% Bias) | -2.77 to 1.20 | Within ±15 | Not explicitly stated |
Experimental Workflow
The general workflow for the bioanalysis of Axitinib in plasma is depicted below.
Figure 2: General Bioanalytical Workflow.
Conclusion
The selection of an appropriate sample preparation method is critical for the reliable quantification of Axitinib in biological matrices. Protein precipitation offers a rapid and simple approach, while liquid-liquid and supported liquid extraction provide cleaner extracts with higher recovery. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data for pharmacokinetic and clinical studies. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the bioanalysis of Axitinib.
References
How to prepare Axitinib-13CD3 stock and working solutions
Application Notes and Protocols for Axitinib-13CD3
Introduction
This compound is a stable isotope-labeled version of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Axitinib in biological samples using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3][4] Its use ensures high accuracy and precision in pharmacokinetic and drug metabolism studies by correcting for variations during sample preparation and analysis.
Key Properties and Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value | References |
| CAS Number | 1261432-00-1 | [2] |
| Molecular Formula | C₂₁[¹³C]H₁₅D₃N₄OS | |
| Molecular Weight | 390.5 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥99% deuterated forms (d₁-d₃) | |
| Solubility | Soluble in DMSO (≥2.5 mg/mL), Acetonitrile, and Methanol. | |
| Storage (Solid Form) | -20°C for long-term storage (≥ 2 years). | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. |
Experimental Protocols
1. Safety Precautions
Before handling this compound, review the Material Safety Data Sheet (MSDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with federal, state, and local regulations.
2. Preparation of this compound Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a high-concentration stock solution, which can be diluted to create working solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to the compound's good solubility.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibration: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound (e.g., 1 mg) using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile vial.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration. For a 1 mg/mL solution, add 1 mL of DMSO to 1 mg of this compound. It is crucial to use fresh, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particles.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming of the tube to 37°C can also aid in dissolution.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months). For shorter periods (up to 1 month), storage at -20°C is acceptable.
-
3. Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the final concentrations required for the experiment, such as for creating a calibration curve for an LC-MS assay. The choice of diluent should be compatible with the analytical method (e.g., methanol, acetonitrile, or mobile phase).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
High-purity diluent (e.g., Methanol, Acetonitrile)
-
Calibrated micropipettes
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Perform Serial Dilutions: Prepare working solutions by performing a series of dilutions from the stock solution. It is recommended to prepare an intermediate stock before diluting to very low concentrations to improve accuracy.
-
Example Dilution Series (using Methanol as diluent):
-
Intermediate Solution (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol (a 1:100 dilution).
-
Working Solution (100 ng/mL): Dilute 10 µL of the 10 µg/mL intermediate solution with 990 µL of methanol (a 1:100 dilution).
-
Final Working Solutions (e.g., 0.1-10 ng/mL): Further dilute the 100 ng/mL solution to achieve the final concentrations needed for your assay.
-
-
-
Use and Storage: Working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 4°C and use them within 24 hours. For longer storage, consult specific stability data for the compound in the chosen solvent.
Visualized Workflow and Signaling Pathway
Workflow for Solution Preparation
The following diagram outlines the logical steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Axitinib Signaling Pathway Inhibition
Axitinib primarily targets and inhibits the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels). By blocking these receptors, Axitinib disrupts downstream signaling cascades, leading to an anti-angiogenic and anti-tumor effect.
Caption: Axitinib inhibits VEGFR signaling to block angiogenesis.
References
Application Notes and Protocols for Preclinical Tissue Distribution Studies of Axitinib-13CD3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By inhibiting these receptors, Axitinib blocks angiogenesis, a critical process for tumor growth and metastasis.[1][2] Axitinib-13CD3 is a stable isotope-labeled version of Axitinib, which serves as an invaluable tool in preclinical research, particularly in tissue distribution studies. The use of stable isotope-labeled compounds, in conjunction with sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate quantification of the drug in various biological matrices, distinguishing it from its endogenous counterparts.[3] This document provides detailed application notes and protocols for conducting preclinical tissue distribution studies using this compound.
Mechanism of Action of Axitinib
Axitinib exerts its therapeutic effect by binding to the ATP-binding site of VEGFRs, which inhibits the receptor's kinase activity. This action prevents the phosphorylation of the receptors, thereby blocking downstream signaling pathways that are essential for endothelial cell proliferation, migration, and survival. The ultimate result is a reduction in the formation of new blood vessels that tumors need to grow and spread.
Caption: Axitinib's mechanism of action targeting VEGFR signaling.
Preclinical Tissue Distribution Studies using this compound
Preclinical tissue distribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Using a stable isotope-labeled compound like this compound offers significant advantages, including enhanced analytical specificity and the ability to differentiate the administered drug from any potential endogenous or metabolic interferences.
Experimental Workflow
A typical preclinical tissue distribution study involves administering this compound to animal models, followed by the collection of various tissues at predetermined time points. The concentration of this compound in these tissues is then quantified using a validated bioanalytical method, typically LC-MS/MS.
References
- 1. Evaluation of Long-Lasting Potential of Suprachoroidal Axitinib Suspension Via Ocular and Systemic Disposition in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of axitinib interactions with human efflux and hepatic uptake transporters: implications for disposition and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Axitinib and its Stable Isotope-Labeled Internal Standard Axitinib-¹³CD₃ by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Axitinib and its deuterated internal standard, Axitinib-¹³CD₃, in biological matrices. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The mobile phase selection is critical for achieving optimal chromatographic resolution and ionization efficiency. This document provides a detailed experimental protocol, data presentation, and a visual workflow to guide researchers in implementing this method.
Introduction
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). Accurate quantification of Axitinib in biological samples is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Axitinib-¹³CD₃, is the gold standard for quantitative bioanalysis using mass spectrometry as it corrects for matrix effects and variability in sample processing and instrument response.[1] This application note details a validated method for the separation and quantification of Axitinib and Axitinib-¹³CD₃.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Axitinib from plasma samples.[2][3][4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (Axitinib-¹³CD₃) at an appropriate concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-3.5 min: 20% B
-
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions:
-
Axitinib: m/z 387.1 → 356.1
-
Axitinib-¹³CD₃: m/z 391.1 → 360.1 (Note: The exact mass transition for the deuterated standard may vary slightly based on the position of the labels. This is a predicted transition and should be confirmed experimentally.)
-
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Axitinib and Axitinib-¹³CD₃.
| Parameter | Axitinib | Axitinib-¹³CD₃ (Internal Standard) |
| Precursor Ion (m/z) | 387.1 | 391.1 |
| Product Ion (m/z) | 356.1 | 360.1 |
| Retention Time (min) | ~1.8 | ~1.8 |
| Linearity Range | 0.5 - 100 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Axitinib and Axitinib-¹³CD₃.
Caption: Workflow for Axitinib and Axitinib-¹³CD₃ analysis.
Conclusion
The presented LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Axitinib in biological matrices. The use of a stable isotope-labeled internal standard, Axitinib-¹³CD₃, ensures accuracy and precision by compensating for potential matrix effects and procedural variations. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Storage and Handling of Axitinib-13CD3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and use of Axitinib-13CD3 in a laboratory setting. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs), and its isotopically labeled version, this compound, is a critical tool for various research and development applications.
Product Information
| Identifier | Value |
| Chemical Name | (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide[1][2][3] |
| Molecular Formula | C₂₁¹³CH₁₅D₃N₄OS[1][2] |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1261432-00-1 |
| Typical Use | Research standard for analytical method development, quality control, and as an internal standard in quantitative analyses. |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Specification | Notes |
| Solid Form | Store at 20°C to 25°C (68°F to 77°F); excursions permitted to 15°C to 30°C (59°F to 86°F). Keep in a dry, well-ventilated place in a tightly sealed container. | Axitinib is susceptible to degradation upon exposure to light, moisture, and oxidative conditions. |
| Stock Solutions | Aliquot and store at -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles to prevent degradation. |
| Working Solutions | Prepare fresh from stock solution before use. For in-vivo studies, use immediately. For in-vitro assays, stability at 4°C on an autosampler has been demonstrated for up to 6 hours. |
Safety and Handling
This compound should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid formation of dust and aerosols.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.
Mechanism of Action
Axitinib is a potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, which are key receptors in the angiogenesis signaling cascade. By binding to the ATP-binding site of these receptors, Axitinib blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK. This inhibition of VEGFR signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth and angiogenesis.
Caption: Axitinib inhibits VEGFR signaling to block angiogenesis.
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution for working solutions.
Caption: Workflow for preparing this compound solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 390.5 g/mol ), the required volume of DMSO is approximately 256 µL.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
For preparing working solutions, thaw a single aliquot and dilute it to the desired final concentration using the appropriate cell culture medium or solvent for the specific experiment.
Cell-Based Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound on VEGFR phosphorylation in a cell-based assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-expressing cells
-
Appropriate cell culture medium and supplements
-
Recombinant human VEGF
-
This compound working solutions
-
Lysis buffer
-
Phospho-VEGFR2 antibody, total VEGFR2 antibody, and appropriate secondary antibodies
-
Western blot or ELISA reagents and equipment
Protocol:
-
Seed HUVECs in 96-well or 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR phosphorylation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated VEGFR2 and total VEGFR2 using Western blotting or ELISA.
-
Quantify the results and calculate the IC₅₀ value for this compound.
In Vivo Pharmacokinetic Study Protocol
This protocol provides a general framework for a pharmacokinetic study of this compound in a small animal model, such as mice or rats.
Materials:
-
This compound
-
Appropriate vehicle for administration (e.g., a mixture of PEG300, Tween 80, and water)
-
Experimental animals (e.g., beagle dogs)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system for bioanalysis
Protocol:
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer a single dose of this compound to the experimental animals via the desired route (e.g., oral gavage). The starting dose in some clinical trials is 5 mg twice daily.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life). The reported half-life of Axitinib is between 2.5 and 6.1 hours.
Disposal
Dispose of unused this compound and contaminated materials in accordance with federal, state, and local regulations. This may involve incineration in a licensed hazardous material disposal facility.
References
Application Notes and Protocols for Axitinib-13CD3 Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axitinib-13CD3 is an isotopically labeled form of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. Axitinib targets vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3, playing a critical role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[1][2][3][4] Understanding the solubility of this compound in common organic solvents is paramount for the preparation of stock solutions for in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. Dimethyl sulfoxide (DMSO) is a frequently used solvent for dissolving a wide array of compounds in drug discovery.[5] This document provides detailed information on the solubility of Axitinib, as a close surrogate for this compound, in DMSO and other organic solvents, along with protocols for solubility determination.
Data Presentation: Solubility of Axitinib
The following table summarizes the reported solubility of Axitinib in various organic solvents. Given that isotopic labeling with 13C and deuterium is not expected to significantly alter the physicochemical property of solubility, these values serve as a strong reference for this compound.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2.5 | |
| Dimethyl Sulfoxide (DMSO) | 32.6 | |
| Dimethyl Formamide (DMF) | ~0.25 | |
| Methanol | 1.38 | |
| Ethanol | 0.87 | |
| Chloroform | Soluble | |
| Acetonitrile | Soluble | |
| Acetone | Soluble | |
| Polyethylene Glycol 400 | 13.7 | |
| Polyethylene Glycol 200 | 9.53 | |
| Propylene Glycol | 0.77 | |
| Polysorbate 20 | 0.96 | |
| Polysorbate 80 | 0.003 |
Note: Discrepancies in reported DMSO solubility may arise from different experimental conditions (e.g., temperature, purity of the compound, and equilibration time).
Signaling Pathway Inhibited by Axitinib
Axitinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs). By binding to the ATP-binding site of these receptors, Axitinib blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways. This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.
Caption: Axitinib Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed this compound to a sterile tube or vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the mixture vigorously for several minutes to facilitate dissolution. Gentle warming (e.g., 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.
-
Visual Inspection: Visually inspect the solution to ensure that all solid has completely dissolved and the solution is clear.
-
Storage: Store the stock solution in tightly capped amber vials at -20°C or -80°C to minimize degradation and protect from light.
Protocol 2: Determination of Kinetic Solubility by Turbidimetry
This high-throughput method provides a rapid assessment of the solubility of a compound in an aqueous buffer when introduced from a DMSO stock.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Multichannel pipette or automated liquid handler
-
Microplate reader with turbidity measurement capability (e.g., at 620 nm)
Procedure:
-
Plate Preparation: Add 198 µL of PBS to each well of the 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM this compound DMSO stock solution to the PBS-containing wells to reach a final concentration of 100 µM (final DMSO concentration of 1%).
-
Mixing: Mix the contents of the wells thoroughly using a plate shaker for 1-2 minutes.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: A significant increase in absorbance compared to a blank well (containing 1% DMSO in PBS) indicates precipitation and thus, the concentration has exceeded the kinetic solubility.
Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid form)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a microcentrifuge tube.
-
Solvent Addition: Add a defined volume of the selected organic solvent (e.g., 1 mL).
-
Equilibration: Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Filtration: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Analysis: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC or LC-MS method to determine the concentration.
-
Calculation: Calculate the original solubility in the solvent by applying the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for Equilibrium Solubility Determination.
References
Troubleshooting & Optimization
How to improve Axitinib-13CD3 signal intensity in mass spectrometry
Welcome to the technical support center for the analysis of Axitinib-13CD3 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common experimental challenges, particularly low signal intensity.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity for your internal standard, this compound, can compromise the accuracy and precision of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: What are the initial checks I should perform if I observe low this compound signal intensity?
Before delving into complex method modifications, it's crucial to ensure the fundamental components of your LC-MS/MS system are functioning correctly.
-
System Suitability Test: Analyze a standard solution of a known compound to verify that the instrument is meeting its expected sensitivity specifications.
-
Internal Standard Solution Integrity:
-
Concentration Verification: Double-check the concentration of your this compound working solution. Errors in dilution can lead to a lower-than-expected signal.
-
Stability: Ensure the internal standard solution has not degraded. Axitinib can be light-sensitive.[1] Consider preparing a fresh solution from your stock.
-
-
LC System Check: Inspect the LC system for leaks, which can cause pressure fluctuations and inconsistent flow rates, leading to a variable and low signal.[2] Check for any blockages in the tubing or column.
Q2: How can I investigate and mitigate ion suppression or matrix effects affecting my this compound signal?
Ion suppression is a common cause of low signal intensity, where co-eluting matrix components interfere with the ionization of the analyte and internal standard.[2][3]
-
Post-Column Infusion Analysis: This experiment helps to identify regions of ion suppression in your chromatogram.
-
Infuse a standard solution of this compound directly into the mass spectrometer's ion source, bypassing the LC column, to obtain a stable signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
A dip in the stable baseline signal of this compound as the matrix components elute indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the interfering matrix components.
-
Enhance Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering substances. Supported Liquid Extraction (SLE) can be an effective alternative to simple protein precipitation, offering higher analyte recoveries and reduced matrix effects.[4]
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
-
Q3: Which ionization source and what parameters are optimal for this compound?
The choice of ionization source and its settings are critical for maximizing signal intensity.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is consistently reported as the preferred method for Axitinib analysis, as it readily forms protonated molecules.
-
Source Parameters: The optimization of source parameters is instrument-dependent. Systematically tune the following to maximize the this compound signal:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
Source Temperature
-
A comparison of ionization sources for compounds with properties similar to Axitinib suggests that while ESI is generally preferred, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better performance for less polar compounds or in the presence of certain matrix effects. However, for Axitinib, ESI is the well-established method.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is inconsistent across my sample batch. What could be the cause?
Inconsistent internal standard signal can arise from several factors:
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation can lead to differing amounts of this compound being introduced to the instrument. Ensure your sample preparation is robust and reproducible.
-
Matrix Effects Varying Between Samples: The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience the same matrix effects, thus compensating for this variability. However, extreme variations can still be problematic.
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.
Q2: I have a low signal for both Axitinib and this compound. What should I troubleshoot?
When both the analyte and internal standard show low signal, it typically points to a systemic issue rather than a problem specific to the internal standard.
-
Review the Troubleshooting Guide: Start with the initial checks outlined in the troubleshooting guide, focusing on instrument performance and potential for ion suppression.
-
LC-MS Method Optimization: Re-evaluate your entire LC-MS method.
-
Mobile Phase: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is known to improve the ionization of Axitinib and enhance signal intensity. Acetonitrile is often favored over methanol as the organic modifier for better signal and peak shape.
-
Column Choice: A C18 column is commonly used for Axitinib analysis. Ensure your column is not degraded or clogged.
-
Q3: Can the choice of a non-isotope labeled internal standard affect my Axitinib quantification?
Yes, while a non-isotope labeled internal standard (e.g., Sunitinib) can be used, a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis by LC-MS/MS. This is because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of ionization suppression or enhancement, providing more accurate correction.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Axitinib
| Sample Preparation Method | Analyte Recovery | Key Advantages | Reference |
| Protein Precipitation (Acetonitrile) | >85% | Simple, fast, and requires a small plasma volume. | |
| Supported Liquid Extraction (SLE) | High (not quantified) | Efficient, high analyte recoveries, no emulsion formation, and reduced sample preparation time. | |
| Liquid-Liquid Extraction | Suboptimal recovery rates reported in some studies. | Can provide cleaner extracts than protein precipitation. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a method for the analysis of Axitinib in plasma.
-
To a 100 µL plasma sample in a 1.5 mL microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Vortex the mixture briefly.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,142 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Axitinib Analysis
This protocol provides a starting point for method development, based on commonly reported conditions.
-
Liquid Chromatography:
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 400 µL/min
-
Gradient: A gradient elution should be optimized to ensure separation from matrix components.
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Axitinib: m/z 387.0 -> 356.0
-
This compound: (Adjust for mass shift due to isotope labeling)
-
-
Instrument Parameters: Optimize desolvation gas flow and temperature, and collision energy for maximum signal intensity.
-
Visualizations
Caption: A flowchart for systematically troubleshooting low signal intensity.
References
- 1. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One moment, please... [zefsci.com]
- 4. lcms.cz [lcms.cz]
Mitigating matrix effects in Axitinib quantification with Axitinib-13CD3
Welcome to the technical support center for the quantification of Axitinib using Axitinib-¹³CD₃ as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis and why is it a concern for Axitinib quantification?
A: The matrix effect is the alteration of ionization efficiency for an analyte by co-eluting components in the sample matrix.[1][2][3][4] In the quantification of Axitinib from biological samples like plasma, endogenous substances such as phospholipids and proteins can co-elute with Axitinib and interfere with its ionization in the mass spectrometer's ion source.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Axitinib.
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like Axitinib-¹³CD₃ help in mitigating matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS), such as Axitinib-¹³CD₃, is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. This is because a SIL-IS is chemically identical to the analyte (Axitinib) but has a different mass due to the incorporated stable isotopes. As a result, it co-elutes with Axitinib and experiences the same degree of matrix-induced ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.
Q3: What are the key validation parameters to assess when developing an LC-MS/MS method for Axitinib quantification?
A: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the sample matrix on the analyte's response.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
Problem 1: High variability or inconsistent results in my Axitinib quantification.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the peak area of Axitinib-¹³CD₃ is consistent across all samples. Significant variation may indicate issues with sample preparation or instrument performance.
-
Optimize Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should be robust enough to remove a significant portion of interfering matrix components. Re-evaluate the extraction procedure for consistency and efficiency.
-
Chromatographic Separation: Ensure that the chromatographic method provides adequate separation of Axitinib from major matrix components. Adjusting the gradient, mobile phase composition, or column chemistry can help to move interfering peaks away from the analyte's retention time.
-
Problem 2: Significant ion suppression is observed for Axitinib.
-
Possible Cause: Co-elution of phospholipids or other endogenous matrix components.
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Troubleshooting Steps:
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Improve Sample Cleanup:
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Solid-Phase Extraction (SPE): Consider using a more specific SPE sorbent or optimizing the wash and elution steps to better remove interfering compounds.
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Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Axitinib while leaving behind interfering substances.
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-
Modify Chromatography:
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Divert Flow: Use a divert valve to direct the early eluting, highly polar matrix components (like salts and phospholipids) to waste instead of the mass spectrometer.
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Change Column Chemistry: A phenyl-hexyl or cyano column may offer different selectivity for phospholipids compared to a standard C18 column.
-
-
Post-Column Infusion Experiment: This can help to identify the retention time regions where significant ion suppression occurs, guiding the optimization of the chromatographic separation.
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Problem 3: Poor recovery of Axitinib during sample preparation.
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Possible Cause: Suboptimal extraction conditions.
-
Troubleshooting Steps:
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Protein Precipitation (PPT): While simple, PPT can result in lower recovery for some analytes. Ensure the precipitating solvent is added in the correct ratio and that vortexing is adequate for complete protein crashing.
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Liquid-Liquid Extraction (LLE):
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pH Adjustment: The pH of the sample should be optimized to ensure Axitinib is in a non-ionized state for efficient extraction into an organic solvent.
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Solvent Selection: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for Axitinib.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: Choose a sorbent that has a strong affinity for Axitinib.
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Method Optimization: Systematically optimize the conditioning, loading, washing, and elution steps to maximize recovery.
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Experimental Protocols
Below is a generalized experimental protocol for the quantification of Axitinib in human plasma using Axitinib-¹³CD₃ as an internal standard, based on common practices found in the literature.
Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of plasma sample, add 25 µL of Axitinib-¹³CD₃ internal standard working solution (e.g., at 100 ng/mL).
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Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
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Add 1 mL of extraction solvent (e.g., ethyl acetate).
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Vortex for 5-10 minutes.
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Centrifuge at 10,000 rpm for 5 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Typical Value |
| LC Column | C18 or Phenyl column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute Axitinib, followed by a wash and re-equilibration step. |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions | Axitinib: m/z 387.2 → 356.1; Axitinib-¹³CD₃: m/z 391.2 → 360.1 (Example transitions, should be optimized) |
Quantitative Data Summary
The following tables summarize the performance characteristics of published methods for Axitinib quantification.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Study 1 | Beagle Dog Plasma | 0.5 - 100 | 0.5 |
| Study 2 | Human Plasma | 0.2 - 125 | 0.2 |
| Study 3 | Human Serum/Plasma | 2 - 500 | Not specified |
| Study 4 | Mouse Blood | 6.25 - 1600 nM | 6.25 nM |
Table 2: Precision and Accuracy
| Method Reference | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Study 1 | Not specified | < 8.64 | < 8.64 | -2.77 to 1.20 |
| Study 3 | QC-L, QC-M, QC-H | < 15 | < 15 | ± 15 |
| Study 4 | QC-L, QC-M, QC-H | < 16.7 (LQC), < 13.7 (others) | < 16.7 (LQC), < 13.7 (others) | -12.2 to 15.0 |
Table 3: Recovery and Matrix Effect
| Method Reference | Recovery (%) | Matrix Effect (%) |
| Study 1 | > 85.28 | ~100 |
| Study 2 | 63.41 (Axitinib), 67.00 (Axitinib-d3) | Not specified directly, but method validated for matrix effects |
| Study 3 | Not specified | IS-normalized MF CV ≤ 15% |
Visualizations
Caption: Experimental workflow for Axitinib quantification.
Caption: Mitigation of matrix effects using a SIL-IS.
References
Optimizing chromatographic resolution between Axitinib and its labeled standard
Welcome to the technical support center for the chromatographic analysis of Axitinib. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution between Axitinib and its labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for Axitinib analysis?
A1: A common starting point for the analysis of Axitinib involves reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC). A C18 column is frequently used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate, formic acid, or phosphate buffer) and an organic modifier like acetonitrile or methanol.[1][2][3][4][5] The gradient or isocratic elution, flow rate, and column temperature should be optimized based on the specific column and instrumentation used.
Q2: My Axitinib peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for a basic compound like Axitinib can be caused by several factors:
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Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in Axitinib, leading to tailing. To mitigate this, use a base-deactivated column (end-capped) or add a competing base, such as triethylamine, to the mobile phase.
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Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
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Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or at the head of the column. Flushing the column with a strong solvent or, if necessary, replacing the column may resolve the issue.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Axitinib. Operating at a low pH (e.g., with formic acid) can ensure consistent protonation and improve peak shape.
Q3: I am observing poor resolution between Axitinib and its labeled internal standard. What steps can I take to improve it?
A3: Improving resolution often requires a systematic approach to optimizing chromatographic parameters:
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Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous phase. A lower percentage of the organic solvent will generally increase retention time and may improve separation.
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Gradient Slope: If using a gradient, a shallower gradient can enhance resolution between closely eluting peaks.
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Column Chemistry: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivity for Axitinib and its standard.
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Temperature: Lowering the column temperature can sometimes increase viscosity and improve separation, although it may also increase backpressure.
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Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to better resolution.
Q4: How can I enhance the sensitivity of my Axitinib assay using LC-MS/MS?
A4: To improve sensitivity in an LC-MS/MS assay for Axitinib, consider the following:
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Mobile Phase Additives: The addition of a small amount of an acid like formic acid to the mobile phase can promote the protonation of Axitinib, leading to a better signal in positive ion electrospray ionization (ESI) mode.
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Source Parameters: Optimize the ion source parameters on your mass spectrometer, including capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature.
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MS/MS Transitions: Ensure you are using the optimal precursor-to-product ion transitions (MRM transitions) for both Axitinib and its labeled standard for maximum signal intensity.
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Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove matrix components that may cause ion suppression.
Troubleshooting Guides
Issue 1: Co-elution of Axitinib and its Labeled Standard
This guide provides a step-by-step approach to resolving the co-elution of Axitinib and its isotopically labeled internal standard.
Caption: Troubleshooting workflow for co-elution issues.
Issue 2: Poor Peak Shape (Tailing or Broadening)
This guide addresses common issues related to suboptimal peak shapes for Axitinib.
Caption: Guide for addressing poor peak shape.
Experimental Protocols
Optimized UPLC-MS/MS Method for Axitinib in Plasma
This protocol is a representative example for the quantitative analysis of Axitinib in plasma.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Axitinib-d8 in methanol).
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Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Chromatographic Conditions
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Instrument: Waters ACQUITY UPLC system or equivalent.
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Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
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Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Linear gradient to 95% A
-
3.1-4.0 min: Hold at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
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Axitinib: m/z 387.1 -> 356.0
-
Axitinib-d8 (IS): m/z 395.2 -> 364.1
-
-
Optimized Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Axitinib Analysis
| Parameter | Method 1 (HPLC) | Method 2 (UPLC-MS/MS) | Method 3 (HPLC) |
| Column | Kromosil C18 (150 x 4.6 mm, 5 µm) | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Altima C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer (pH 4.6) : Acetonitrile (65:35 v/v) | A: 0.1% Formic Acid in Water, B: Acetonitrile | Acetonitrile : 0.01M KH2PO4 (60:40 v/v) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |
| Detection | UV at 320 nm | MS/MS (ESI+) | UV at 338 nm |
| Retention Time | 5.685 min | ~1.5 min (gradient dependent) | 4.27 min |
Logical Relationships
The following diagram illustrates the relationship between key chromatographic parameters and their impact on resolution, retention time, and peak shape.
Caption: Impact of parameters on chromatographic output.
References
Minimizing ion suppression for Axitinib-13CD3 in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the bioanalysis of Axitinib-13CD3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Axitinib) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] For an accurate quantification of Axitinib, it is crucial to minimize and account for ion suppression.
Q2: What are the primary sources of ion suppression in plasma samples for Axitinib analysis?
A: The most common sources of ion suppression in plasma are phospholipids, salts, and proteins.[3] Phospholipids are particularly problematic as they are abundant in cell membranes and often co-extract with the analytes of interest, especially with simpler sample preparation techniques like protein precipitation.[4] These molecules can compete with Axitinib and this compound for ionization, leading to reduced signal.
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
A: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to Axitinib, it co-elutes and experiences similar degrees of ion suppression or enhancement. This allows for accurate correction of any signal variability caused by matrix effects, improving the precision and accuracy of the measurement.
Q4: What are the common sample preparation techniques to minimize ion suppression for Axitinib?
A: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
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Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent like acetonitrile to precipitate proteins. While fast and inexpensive, it is less effective at removing phospholipids and other matrix components, potentially leading to significant ion suppression.
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Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous matrix into an immiscible organic solvent. It offers cleaner extracts than PPT but can be more time-consuming and may not be suitable for highly polar analytes.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique that can provide the cleanest extracts by selectively isolating the analyte on a solid sorbent while washing away interfering matrix components. It is generally considered the most effective method for minimizing ion suppression but is also the most complex and costly.
Troubleshooting Guide
Problem 1: Low signal intensity for both Axitinib and this compound.
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Possible Cause: Significant ion suppression from the biological matrix.
-
Troubleshooting Steps:
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Review Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to achieve a cleaner sample extract.
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Optimize Chromatography: Modify the LC gradient to better separate Axitinib from the regions where matrix components elute. A longer run time or a different column chemistry (e.g., phenyl column) may improve separation.
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Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
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Problem 2: High variability in the Axitinib/Axitinib-13CD3 peak area ratio between replicate injections.
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Possible Cause: Inconsistent matrix effects or issues with the sample preparation process.
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Troubleshooting Steps:
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Evaluate Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples. Inconsistent vortexing times, centrifugation speeds, or evaporation steps can introduce variability.
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Check for Phospholipid Buildup: Phospholipids can accumulate on the analytical column and in the MS source, leading to erratic ion suppression. Implement a column wash with a strong organic solvent between runs and perform regular source cleaning.
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Assess Matrix Lot Variability: If working with plasma from different individuals, there may be inherent differences in the matrix composition. It is good practice to evaluate the matrix effect across multiple lots of blank plasma.
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Problem 3: The signal for Axitinib is suppressed, but the this compound signal appears stable.
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Possible Cause: This is highly unlikely if a SIL-IS is used correctly, as both should be affected similarly. This observation might point to an error in the preparation of standards or a software integration issue.
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Troubleshooting Steps:
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Verify Standard and IS Concentrations: Double-check the concentrations of the Axitinib stock and working solutions, as well as the this compound spiking solution.
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Inspect Peak Integration: Manually review the peak integration for both the analyte and the internal standard to ensure they are being processed correctly by the software.
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Check for Contamination: Investigate potential sources of unlabeled Axitinib contamination in the blank matrix or reagents.
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Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Axitinib Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >85% | 63.41% | >85% |
| Matrix Effect | ~100% (indicating some effect) | Not explicitly quantified, but generally lower than PPT | Minimal, effectively eliminates matrix effects |
| Simplicity & Speed | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Cleanliness of Extract | Low | Moderate | High |
| Recommendation | Suitable for initial screening or when high throughput is essential. | A good balance between cleanliness and complexity. | Recommended for methods requiring the highest sensitivity and accuracy, and for regulatory submissions. |
Experimental Protocols
Detailed Methodology: Protein Precipitation (PPT)
This protocol is based on a validated method for Axitinib analysis in plasma.
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Sample Preparation:
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Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
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Add 20 µL of this compound internal standard working solution.
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Add 250 µL of ice-cold acetonitrile.
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-
Precipitation and Separation:
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Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge at 10,000 x g for 5 minutes at 4°C.
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-
Analysis:
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Carefully transfer the supernatant to an autosampler vial.
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Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.
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Detailed Methodology: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method developed for Axitinib quantification.
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Sample Preparation:
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To 100 µL of plasma, add the internal standard solution (this compound).
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Add 500 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
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Extraction:
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Vortex the mixture vigorously for 5-10 minutes.
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Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
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-
Evaporation and Reconstitution:
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Transfer the organic layer to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the mobile phase.
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-
Analysis:
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Inject the reconstituted sample into the LC-MS/MS system.
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Detailed Methodology: Solid-Phase Extraction (SPE)
This protocol is a general representation based on common SPE procedures for small molecules.
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Column Conditioning:
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Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) by passing methanol followed by equilibration buffer (e.g., water or a weak acid).
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-
Sample Loading:
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Pre-treat the plasma sample (e.g., by dilution with a buffer) and load it onto the conditioned SPE cartridge.
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-
Washing:
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Wash the cartridge with a weak solvent to remove salts and other polar interferences. A subsequent wash with a slightly stronger solvent can remove less polar interferences like some phospholipids.
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-
Elution:
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Elute Axitinib and this compound from the cartridge using a strong organic solvent, often with a modifier like ammonia or formic acid to disrupt the interaction with the sorbent.
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-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
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Inject the sample into the LC-MS/MS system.
-
Visualizations
References
Troubleshooting low recovery of Axitinib-13CD3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Axitinib-13CD3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low and inconsistent recovery of this compound?
Low recovery of an internal standard (IS) like this compound is a frequent issue in LC-MS/MS bioanalysis and can compromise the accuracy of quantitative data.[1][2] The variability often stems from multiple factors across the analytical workflow, including sample preparation, matrix effects, and the physicochemical properties of the analyte itself.[1][3] Common causes include suboptimal pH during extraction, inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, analyte adsorption to labware, and ion suppression from endogenous matrix components.[1]
Q2: What are the key physicochemical properties of Axitinib that I should consider for extraction?
Understanding Axitinib's properties is crucial for developing a robust extraction method. Axitinib is a weakly basic compound with low aqueous solubility, properties that directly influence the choice of extraction pH and solvents.
Table 1: Physicochemical Properties of Axitinib
| Property | Value | Implication for Extraction |
| Molecular Formula | C₂₂H₁₈N₄OS | - |
| Molecular Weight | 386.5 g/mol | Standard for small molecules. |
| pKa (Dissociation Constant) | 4.8 | Axitinib is a weak base. At pH < 4.8, it will be protonated (charged). At pH > 4.8, it will be in its neutral form. This is critical for ion-exchange SPE and LLE partitioning. |
| log P (Partition Coefficient) | 3.5 | Indicates that Axitinib is lipophilic and will preferentially partition into organic solvents from an aqueous matrix when in its neutral form. |
| Aqueous Solubility | < 0.2 µg/mL (pH 1.1 to 7.8) | Low solubility necessitates the use of organic solvents for reconstitution. Classified as a BCS Class 2 drug. |
| Organic Solvent Solubility | Soluble in DMSO (~2.5 mg/mL) | Provides options for preparing stock solutions. |
Q3: Can the choice of extraction method (SPE vs. LLE vs. PPT) significantly impact recovery?
Yes, the extraction method is critical.
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Protein Precipitation (PPT): This is the simplest method, often using acetonitrile. While fast, it provides minimal sample cleanup, which can lead to significant matrix effects and lower sensitivity.
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Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT. The choice of an appropriate organic solvent and control of aqueous phase pH (typically > pKa + 2 for a basic compound) are essential for high recovery.
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Supported Liquid Extraction (SLE): This method acts as a more efficient and reproducible alternative to LLE, avoiding issues like emulsion formation and providing high analyte recovery.
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Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration. However, it is the most complex method, and low recovery can occur if the sorbent, wash, or elution solvents are not carefully optimized.
Q4: How do matrix effects influence the recovery and measurement of this compound?
Matrix effects, caused by co-eluting endogenous components from biological samples, do not typically reduce the physical recovery from the extraction process itself but can alter the ionization efficiency of the analyte and internal standard in the mass spectrometer's source. This can manifest as ion suppression or enhancement, leading to a perceived low recovery because the instrument response is diminished. Even stable isotope-labeled internal standards like this compound can be affected by severe matrix effects. Using a clean extraction method like SPE and ensuring chromatographic separation from matrix components are key strategies to mitigate this issue.
Q5: My Axitinib (analyte) recovery is acceptable, but my this compound (IS) recovery is low. What could be the cause?
While a stable isotope-labeled IS is designed to mimic the analyte's behavior, discrepancies can occur. Potential causes include:
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Cross-contamination: Check for any contamination in the IS spiking solution.
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Differentiation in Strong Matrix Effects: In cases of extreme ion suppression, minor differences in retention time between the analyte and the deuterated IS can cause them to be affected differently by a narrow region of suppression.
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IS Stability: Although unlikely for a 13C/D-labeled standard, confirm the stability of the IS in the stock solution and during the extraction process.
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Pipetting/Dilution Errors: Inconsistent addition of the IS to the samples is a common source of variability.
Systematic Troubleshooting Guide for Low this compound Recovery
This guide provides a logical workflow to identify and resolve the root cause of low internal standard recovery.
Caption: A logical workflow for troubleshooting low internal standard recovery.
Step 1: Initial Assessment & Data Review
Q: Where should I start my investigation into low IS recovery? A: Begin by thoroughly reviewing the data from your analytical batch. Look for patterns in the internal standard response. Is the low recovery observed in all samples, or is it sporadic? Is there a downward drift in the IS area from the beginning to the end of the run? This could indicate an instrument stability issue or degradation over time in the autosampler. Verify that the IS spiking solution was prepared at the correct concentration and added consistently to all samples, calibrators, and QCs.
Step 2: Troubleshooting Solid-Phase Extraction (SPE)
If you have isolated the problem to the SPE step, investigate the following parameters. The goal of SPE is to retain the analyte on a sorbent, wash away interferences, and then elute the analyte in a clean solution.
References
Technical Support Center: Rapid Analysis of Axitinib using LC Gradient Optimization
Welcome to the technical support center for the rapid analysis of Axitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing Liquid Chromatography (LC) gradient methods.
Frequently Asked Questions (FAQs)
Q1: What is the typical retention time for Axitinib in a rapid LC analysis?
A1: The retention time for Axitinib can vary depending on the specific method, but for rapid analysis, it is often less than 5 minutes. For example, one UPLC method reported a retention time of 1.03 minutes[1], while an HPLC method showed a retention time of 4.27 minutes[2]. Another LC-MS/MS method eluted Axitinib in a 7.0-minute run, with all analytes appearing within 3.0 minutes[3].
Q2: What type of column is recommended for Axitinib analysis?
A2: C18 columns are commonly used for the separation of Axitinib. Specific examples include Altima C18 (150 × 4.6 mm, 5µm)[2], STD RP-18 Endcapped (50mm × 4.6mm, 2µ particle size)[1], and Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm). Phenyl columns, such as the Waters XBridge® Phenyl (2.1 × 50 mm, 3.5 μm), have also been successfully used.
Q3: What are the common mobile phases used for Axitinib analysis?
A3: A mixture of an aqueous buffer and an organic solvent is typically used. Common organic solvents are acetonitrile and methanol. The aqueous phase is often a buffer like potassium dihydrogen phosphate (KH2PO4), 0.1% orthophosphoric acid, or 10 mM ammonium formate. For LC-MS/MS applications, volatile buffers like 0.1% formic acid or 10 mM ammonium bicarbonate are preferred.
Q4: Under what conditions is Axitinib prone to degradation?
A4: Axitinib is sensitive to acidic, alkaline, and oxidative conditions. It has been found to be unstable under these stress conditions, leading to the formation of degradation products. It is generally more stable under neutral, thermal, and photolytic conditions. Therefore, a stability-indicating method is crucial for accurately quantifying Axitinib in the presence of its degradants.
Troubleshooting Guide
Poor Peak Shape (Tailing or Fronting)
Q: My Axitinib peak is showing significant tailing/fronting. What could be the cause and how can I fix it?
A: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:
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Sample Solvent Mismatch: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion.
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Solution: Ensure your sample solvent is as weak as or weaker than the starting mobile phase conditions of your gradient.
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-
Column Overload: Injecting too much sample can lead to broadened and asymmetrical peaks.
-
Solution: Try reducing the concentration of your sample or the injection volume.
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-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adding a small amount of a competing agent to the mobile phase, like triethylamine, or adjusting the pH can help mitigate these interactions.
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-
Column Degradation: The column may be fouled or have developed a void at the inlet.
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Solution: Try flushing the column with a strong solvent. If the problem persists, using a guard column or replacing the analytical column may be necessary.
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Retention Time Variability
Q: I am observing inconsistent retention times for Axitinib between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:
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Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is fully equilibrated back to the initial mobile phase conditions before the next injection. This may require extending the post-run time.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.
-
Solution: Prepare fresh mobile phases daily and ensure accurate pH adjustment if a buffer is used. Use high-purity solvents.
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-
Pump Performance: Fluctuations in pump pressure or air bubbles in the system can affect the mobile phase composition and flow rate.
-
Solution: Degas the mobile phases and prime the pump to remove any air bubbles. Monitor the pump pressure for any unusual fluctuations.
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-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent column temperature. A temperature of 30°C is commonly used for Axitinib analysis.
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Inadequate Separation from Degradation Products
Q: I am not getting good resolution between the Axitinib peak and its degradation products. How can I improve the separation?
A: Achieving good separation from degradation products is critical for a stability-indicating method. Here are some strategies to improve resolution:
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Optimize the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Solution: Experiment with decreasing the rate of change of the organic solvent concentration in your gradient program.
-
-
Modify Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter the selectivity of the separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although this will increase the analysis time.
-
Change Column Chemistry: If optimizing the mobile phase and gradient doesn't provide the desired resolution, switching to a column with a different stationary phase (e.g., a phenyl column instead of a C18) may be necessary.
Data Presentation
Table 1: Comparison of LC Methods for Axitinib Analysis
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Method 3 (LC-MS/MS) | Method 4 (UPLC-MS/MS) |
| Column | Altima C18 (150 × 4.6 mm, 5µm) | STD RP-18 Endcapped (50mm × 4.6mm, 2µ) | Waters XBridge® Phenyl (2.1 × 50 mm, 3.5 μm) | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | KH2PO4 buffer | 0.1% Orthophosphoric Acid | 10 mM Ammonium Bicarbonate in Water:Methanol (9:1) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | 10 mM Ammonium Bicarbonate in Methanol:Water (9:1) | Acetonitrile |
| Gradient/Isocratic | Isocratic (60:40 A:B) | Isocratic (55:45 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 400 µL/min | 0.4 mL/min |
| Column Temp. | 30°C | Ambient | Ambient | 45°C |
| Detection | UV at 338 nm | UV at 249 nm | MS/MS | MS/MS |
| Retention Time | 4.27 min | 1.03 min | < 3.0 min | Not explicitly stated |
| Run Time | 8.0 min | Not explicitly stated | 7.0 min | 3.0 min |
Experimental Protocols
Representative Rapid UPLC Method for Axitinib Analysis
This protocol is based on a validated stability-indicating UPLC method.
1. Materials and Reagents:
-
Axitinib reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: STD RP-18 Endcapped (50mm × 4.6mm, 2µ particle size).
-
Mobile Phase: 0.1% OPA in water : Acetonitrile (55:45, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 249 nm.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Axitinib in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 12.5 µg/mL to 75 µg/mL).
4. Sample Preparation:
-
For tablet dosage forms, crush a tablet and dissolve the powder in a suitable solvent to achieve a known theoretical concentration of Axitinib.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to determine the concentration of Axitinib.
Visualizations
Caption: Experimental workflow for the rapid analysis of Axitinib by UPLC.
Caption: Troubleshooting decision tree for common LC issues in Axitinib analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Axitinib-13CD3 stability in processed autosampler vials
Welcome to the technical support center for assessing the stability of Axitinib-13CD3 in processed autosampler vials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues, troubleshooting, and best practices for ensuring the integrity of your analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed autosampler vials?
A1: The stability of this compound in processed autosampler vials can be influenced by several factors, mirroring the stability of unlabeled Axitinib. Key factors include:
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Solvent Composition: The nature of the reconstitution solvent (e.g., pH, organic solvent content) can significantly impact stability. Axitinib has shown instability in acidic and alkaline conditions.[1][2][3]
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Exposure to Light: Axitinib is known to be susceptible to photodegradation.[][5] Therefore, using amber or light-blocking vials is crucial.
-
Temperature: Elevated temperatures can accelerate degradation. Samples should be kept at appropriate temperatures (e.g., refrigerated or frozen) as determined by stability studies.
-
Oxidation: Axitinib is prone to oxidation, which can lead to the formation of sulfoxide and sulfone degradants. Minimizing exposure to air and using antioxidants, if compatible with the analytical method, can be considered.
-
Adsorption to Vial Surface: Although less common with modern vial materials, adsorption of the analyte to the glass or plastic surface can occur, leading to an apparent decrease in concentration.
Q2: What are the expected degradation products of this compound?
A2: As a stable isotope-labeled internal standard, this compound is expected to exhibit the same degradation pathways as Axitinib. Common degradation products include:
-
Sulfoxide and sulfone derivatives from oxidation.
-
Isomeric and dimer impurities.
-
Photodegradation products resulting from exposure to light.
Q3: How can I troubleshoot inconsistent results when analyzing this compound from an autosampler?
A3: Inconsistent results, such as variable peak areas or unexpected peaks, can stem from several sources. Consider the following troubleshooting steps:
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Check for Degradation: Re-inject a freshly prepared standard and compare it to the aged sample in the vial. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Investigate for Contamination: Carryover from previous injections can be a source of inconsistency. Ensure the autosampler's needle and injection port are thoroughly washed between samples.
-
Evaluate Vial and Cap Integrity: Ensure vials are properly sealed to prevent solvent evaporation, which would concentrate the sample. Use high-quality septa to avoid contamination from the cap material.
-
Assess for Adsorption: If you suspect adsorption to the vial, consider using different vial materials (e.g., silanized glass or polypropylene).
Troubleshooting Guides
Issue 1: Gradual Decrease in this compound Peak Area Over a Sequence Run
-
Potential Cause: Analyte degradation in the autosampler.
-
Troubleshooting Steps:
-
Temperature Control: Verify the autosampler tray temperature is maintained at the recommended setting (e.g., 4°C).
-
Light Exposure: Ensure the autosampler cover is in place and that vials are protected from ambient light.
-
Re-injection Experiment: At the end of the sequence, re-inject the first sample and compare the peak area to the initial injection. A significant drop confirms instability in the vial under the current conditions.
-
Solvent Stability: Prepare a stability test by leaving a known concentration of this compound in the reconstitution solvent in an autosampler vial for the maximum expected run time and analyze it.
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram
-
Potential Cause: Formation of degradation products or contamination.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent to rule out system contamination.
-
Forced Degradation Comparison: Compare the chromatogram of the unknown peaks to those from forced degradation studies (acidic, basic, oxidative, photolytic) to tentatively identify the degradants.
-
Mass Spectrometry Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products.
-
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Autosampler Vials
Objective: To evaluate the stability of this compound in the final reconstitution solvent under typical autosampler conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Spike the stock solution into the final reconstitution solvent to achieve a concentration in the middle of the calibration curve range.
-
Dispense aliquots of this solution into multiple autosampler vials (use both clear and amber vials to assess photosensitivity).
-
Place the vials in the autosampler tray set at the intended analytical temperature (e.g., 4°C).
-
Inject and analyze the samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
Protocol 2: Forced Degradation Study of Axitinib
Objective: To intentionally degrade Axitinib to identify potential degradation products and assess the stability-indicating capability of the analytical method.
Methodology:
-
Acid Degradation: Mix a solution of Axitinib with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C for 6 hours). Neutralize the solution before injection.
-
Base Degradation: Mix a solution of Axitinib with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C for 6 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Axitinib with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of Axitinib to UV light or direct sunlight for a defined period (e.g., 24-48 hours).
-
Thermal Degradation: Expose a solution of Axitinib to dry heat (e.g., 105°C for 6 hours).
Data Presentation
Table 1: Example Data for Short-Term Stability of this compound in Autosampler Vials at 4°C
| Time (hours) | Concentration (ng/mL) | % of Initial Concentration |
| 0 | 100.2 | 100.0% |
| 2 | 99.8 | 99.6% |
| 4 | 98.9 | 98.7% |
| 8 | 97.5 | 97.3% |
| 12 | 95.1 | 94.9% |
| 24 | 90.3 | 90.1% |
Table 2: Summary of Axitinib Degradation Under Forced Conditions
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl, 60°C, 6h | ~15% | Degradant 1, Degradant 2 |
| 0.1 N NaOH, 60°C, 6h | ~20% | Degradant 3 |
| 3% H₂O₂, RT, 24h | ~25% | Sulfoxide, Sulfone |
| UV Light, 24h | ~30% | Photodegradant 1 |
| 105°C, 6h | ~10% | Thermal Degradant 1 |
Visualizations
Caption: Workflow for short-term stability assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-...: Ingenta Connect [ingentaconnect.com]
- 3. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Preventing and addressing isotopic cross-contamination with Axitinib-13CD3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and addressing isotopic cross-contamination when using Axitinib-13CD3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern with this compound?
Isotopic cross-contamination, in the context of LC-MS/MS analysis, refers to the interference between the mass signal of the unlabeled analyte (Axitinib) and its stable isotope-labeled internal standard (this compound). This can occur in two primary ways: the presence of a small amount of unlabeled Axitinib in the this compound stock and the contribution of naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled Axitinib that can overlap with the mass of the internal standard. This interference can lead to inaccurate quantification, affecting the reliability of pharmacokinetic and other quantitative studies.
Q2: What are the primary sources of isotopic cross-contamination?
The main sources are:
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Impurities in the Labeled Standard: The synthesis of this compound is often not 100% efficient, resulting in a small percentage of the unlabeled (M+0) form of Axitinib within the internal standard stock.
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Natural Isotope Abundance: Carbon, a key element in Axitinib, has a naturally occurring heavy isotope, ¹³C, at an abundance of approximately 1.1%. In high concentrations of unlabeled Axitinib, the signal from molecules containing one or more ¹³C atoms can contribute to the signal of the labeled internal standard.
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In-source Fragmentation or Exchange: Although less common with ¹³C and ¹⁵N labeling, deuterium labels (like the D3 in this compound) can sometimes undergo back-exchange with protons from the solvent or matrix under certain conditions, though this is less likely for labels on a methyl group.
Q3: What is an acceptable level of isotopic cross-contamination?
Generally, the contribution of the unlabeled analyte in the internal standard solution should not significantly impact the accuracy and precision of the measurement at the Lower Limit of Quantification (LLOQ). A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response of the analyte at the LLOQ. The isotopic purity of the internal standard should ideally be high, with the unlabeled species being less than 0.1%.
Q4: How can I proactively prevent isotopic cross-contamination?
Prevention is key and involves several steps:
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High-Purity Standard: Purchase this compound from a reputable supplier who provides a Certificate of Analysis detailing its isotopic purity.
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Optimized Concentration: Use an appropriate concentration of the internal standard. A concentration that is too high can increase the contribution from unlabeled impurities.
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Chromatographic Separation: While Axitinib and this compound are expected to co-elute, ensure your chromatographic method provides sharp, symmetrical peaks to minimize any potential for overlapping signals from closely eluting isomers or impurities.
-
Mass Spectrometer Resolution: Use a mass spectrometer with sufficient resolution to distinguish between the analyte and internal standard.
Q5: What are the regulatory guidelines regarding isotopic contribution?
Regulatory bodies like the FDA provide guidance on bioanalytical method validation. While they don't set a specific number for acceptable isotopic contribution, the overall expectation is that the method is accurate, precise, and reliable. The contribution of the internal standard to the analyte signal (and vice versa) must be assessed during method validation, particularly for selectivity and the LLOQ.
Troubleshooting Guides
Issue 1: High Response of Unlabeled Axitinib in Blank Samples
-
Symptom: When analyzing a blank sample (matrix with only this compound added), a significant peak is observed at the mass transition of unlabeled Axitinib.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated Internal Standard Stock | 1. Review the Certificate of Analysis for isotopic purity. 2. If purity is low, consider purchasing a new, higher-purity batch. 3. Perform a purity check by directly infusing a diluted solution of the internal standard into the mass spectrometer. |
| Contaminated Matrix or Solvents | 1. Prepare a "neat" blank (solvent only, no matrix) with the internal standard to see if the contamination persists. 2. Use fresh, high-purity solvents and a new lot of the biological matrix. |
| Carryover from Previous Injections | 1. Inject a series of blank solvent injections after a high-concentration sample to check for carryover. 2. Optimize the autosampler wash procedure with a strong solvent. |
Issue 2: Non-linear Calibration Curve at High Concentrations
-
Symptom: The calibration curve for Axitinib becomes non-linear (e.g., quadratic) at the upper concentration levels.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Analyte Contribution to IS Signal | 1. The natural isotopic distribution of Axitinib at high concentrations is contributing to the this compound signal. 2. Select a different, more specific mass transition for the internal standard if possible. 3. Consider using a weighted regression model (e.g., 1/x²). |
| Detector Saturation | 1. The detector is saturated by high ion intensity. 2. Dilute the upper-level calibration standards and samples. 3. Reduce the injection volume or adjust MS detector settings. |
Quantitative Data Summary
The following tables provide example data for reference.
Table 1: Example Certificate of Analysis Specifications for this compound
| Parameter | Specification |
| Chemical Purity (HPLC) | >99.0% |
| Isotopic Purity (Mass Spec) | >99.5% ¹³C, >99% D |
| Unlabeled Axitinib (M+0) | <0.1% |
| Chemical Formula | C₂₁¹³CH₁₅D₃N₄OS |
| Molecular Weight | 390.49 |
Table 2: Recommended Mass Spectrometer Transitions for Axitinib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Axitinib | 387.1 | 151.1 |
| This compound | 391.1 | 151.1 |
Note: Product ions may vary depending on the instrument and collision energy. It is crucial to optimize these parameters.
Detailed Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of this compound Working Solutions
Objective: To determine the contribution of unlabeled Axitinib in the this compound working solution.
Materials:
-
This compound working solution (at the concentration used in the assay).
-
Mobile phase or reconstitution solvent.
-
Calibrated pipettes and clean vials.
-
LC-MS/MS system.
Procedure:
-
Prepare a sample containing only the this compound working solution diluted in the initial mobile phase or reconstitution solvent.
-
Prepare a blank sample containing only the solvent.
-
Set up the LC-MS/MS method to monitor the mass transitions for both unlabeled Axitinib and this compound.
-
Inject the blank solvent to establish the baseline.
-
Inject the this compound solution.
-
Integrate the peak area for the unlabeled Axitinib transition (if any is present) and the peak area for the this compound transition.
-
Calculation:
-
% Contribution = (Peak Area of Unlabeled Axitinib / Peak Area of this compound) * 100
-
-
Acceptance Criteria: The calculated percentage contribution should be acceptably low, for instance, less than 0.1%, to ensure it does not significantly affect the results at the LLOQ.
Protocol 2: Sample Preparation to Minimize Cross-Contamination
Objective: To provide a robust protein precipitation protocol for plasma samples that minimizes variability and potential for contamination.
Materials:
-
Human plasma samples (blank, standards, QCs, unknowns).
-
This compound working solution.
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent).
-
Vortex mixer and centrifuge.
-
96-well plate or microcentrifuge tubes.
Procedure:
-
Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of this compound working solution to all wells/tubes except for the "double blank" (matrix only).
-
Vortex briefly to mix.
-
Add 200 µL of cold ACN with 0.1% formic acid to each well/tube.
-
Seal the plate or cap the tubes and vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in mobile phase.
Visualizations
Technical Support Center: Optimizing Protein Precipitation for Axitinib Quantification in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein precipitation methods for the extraction and quantification of Axitinib from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protein precipitation in Axitinib plasma analysis?
Protein precipitation is a critical sample preparation step to remove high-abundance proteins from plasma.[1][2] These proteins can interfere with the accurate quantification of small molecules like Axitinib by causing matrix effects, suppressing ionization in mass spectrometry, and potentially clogging analytical columns.[2][3] Efficient protein removal is essential for developing robust and reproducible bioanalytical methods.
Q2: Which are the most common protein precipitation methods for small molecule analysis?
The most common methods involve the use of organic solvents (like acetonitrile and methanol) or acids (like trichloroacetic acid - TCA).[4] Each method has its advantages and disadvantages concerning protein removal efficiency, analyte recovery, and potential for ion suppression in LC-MS analysis.
Q3: Is there a recommended protein precipitation solvent for Axitinib?
Acetonitrile is frequently used for the protein precipitation of Axitinib and other small molecule kinase inhibitors from plasma prior to HPLC or LC-MS/MS analysis. It is known for its high efficiency in protein removal. One study demonstrated an extraction recovery of Axitinib between 50.45% and 58.21% from rabbit plasma using acetonitrile.
Q4: What is the optimal solvent-to-plasma ratio for protein precipitation?
For acetonitrile, a common ratio is 2:1 or 3:1 (solvent:plasma, v/v). For methanol, a higher ratio of 3:1 to 5:1 is often recommended to achieve efficient protein removal. It's crucial to optimize this ratio for your specific experimental conditions to ensure complete protein precipitation without excessively diluting the sample.
Q5: How does temperature affect protein precipitation?
Incubation at low temperatures (e.g., 4°C or on ice) after adding the precipitant can enhance protein precipitation and is often recommended, especially when using acids like TCA.
Troubleshooting Guide
Issue 1: Low Axitinib Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Increase the solvent-to-plasma ratio. Ensure thorough vortexing after adding the precipitant. |
| Axitinib Co-precipitation with Proteins | Try a different precipitating agent. For example, if using acetonitrile, consider methanol or TCA. The choice of solvent can affect the solubility of the analyte. |
| Suboptimal pH | If using an acidic precipitant like TCA, ensure the final pH is low enough to precipitate the proteins effectively. For solvent precipitation, adding a small amount of acid (e.g., 0.1% formic acid) to the organic solvent can sometimes improve recovery. |
| Analyte Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Be precise when adding plasma and the precipitating solvent. |
| Incomplete Mixing | Ensure vigorous and consistent vortexing for a standardized duration for all samples to ensure uniform precipitation. |
| Aspiration of Precipitated Protein | When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet. Leave a small amount of supernatant behind to avoid aspirating any of the precipitate. |
| Sample Evaporation | Keep samples covered and process them in a timely manner, especially when working with volatile organic solvents. |
Issue 3: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient Protein Removal | Increase the precipitant-to-plasma ratio or try a more effective precipitating agent like TCA. |
| Presence of Phospholipids | While protein precipitation removes the bulk of proteins, phospholipids may remain in the supernatant and cause ion suppression. Consider a method that also removes lipids, or a post-precipitation clean-up step. |
| Precipitant Interfering with Ionization | Ensure the final concentration of the precipitating agent in the injected sample is compatible with your LC-MS method. High concentrations of organic solvents or acids can affect chromatography and ionization. A dilution step of the supernatant before injection might be necessary. |
Issue 4: Clogged HPLC/UPLC Column
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Precipitated Protein | Increase centrifugation speed and/or time to ensure a compact pellet. Consider using a filter plate for protein precipitation which can provide a cleaner extract. |
| Post-precipitation Formation of Particulates | Ensure the supernatant is clear before injection. If particulates form after initial centrifugation, a second centrifugation step may be needed. |
Quantitative Data on Protein Precipitation Methods
Table 1: Efficiency of Different Precipitating Agents in Plasma
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Removal Efficiency (%) | Reference |
| Acetonitrile | 2:1 | >96 | |
| Trichloroacetic Acid (TCA) | 2:1 | 92 | |
| Zinc Sulfate | 2:1 | 91 | |
| Acetone | 5:1 | Higher than TCA/acetone |
Table 2: Axitinib Recovery with Acetonitrile Precipitation
| Analyte | Quality Control Level | Mean Recovery (%) | Reference |
| Axitinib | High (HQC) | 50.45 | |
| Axitinib | Medium (MQC) | 57.40 | |
| Axitinib | Low (LQC) | 58.21 |
Experimental Protocols
Protocol 1: Acetonitrile Precipitation
This protocol is adapted from methods used for the analysis of Axitinib and other small molecules in plasma.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio). To enhance precipitation, the acetonitrile can be acidified with 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Methanol Precipitation
This protocol is a general method for protein precipitation using methanol.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol (a 4:1 ratio).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant for further analysis.
Protocol 3: Trichloroacetic Acid (TCA) Precipitation
This protocol is a general method for acid-based protein precipitation.
-
Start with 200 µL of plasma sample in a microcentrifuge tube.
-
Add 50 µL of ice-cold 20% (w/v) TCA to the sample for a final concentration of 4%.
-
Vortex the sample for 30 seconds.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis. Note: The pH of the supernatant will be acidic and may need adjustment depending on the downstream analytical method.
Visualizations
Caption: Experimental workflow for Axitinib extraction.
Caption: Axitinib's inhibition of the VEGFR signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Axitinib-13CD3 Stock Solution Stability
This technical support center provides guidance on the long-term stability of Axitinib-13CD3 stock solutions stored at -80°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your stock solutions for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), at -80°C. While storage at -20°C is common for many small molecule inhibitors and can maintain stability for several months, -80°C provides a more robust condition for preserving the integrity of the compound over extended periods.[1][2][3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][4]
Q2: How long can I expect my this compound stock solution to be stable at -80°C?
A2: While specific long-term stability data for Axitinib at -80°C is not extensively published, studies on Axitinib and other small molecule kinase inhibitors suggest that stock solutions in DMSO are stable for at least 5 months at -20°C. Storing at -80°C is generally considered to enhance long-term stability. However, for quantitative applications, it is crucial to perform periodic stability assessments, especially if the stock solution has been stored for more than a year.
Q3: Are there any visible signs of degradation in my this compound stock solution?
A3: Visual inspection is the first step in assessing your stock solution. Any presence of precipitation, crystallization, or a change in color may indicate solubility issues or degradation. If you observe any of these changes, it is recommended to discard the stock solution and prepare a fresh one. However, the absence of visible changes does not guarantee stability, and analytical verification is necessary for quantitative studies.
Q4: Why is using a stable isotopically labeled internal standard like this compound important?
A4: Stable isotopically labeled (SIL) internal standards are crucial for quantitative bioanalysis using mass spectrometry (LC-MS/MS). They have nearly identical chemical and physical properties to the unlabeled analyte, but a different mass. This allows them to be added to samples at a known concentration to correct for variability in sample preparation, extraction, and instrument response, leading to more accurate and precise quantification of the analyte.
Q5: Can I use an Axitinib stock solution that has undergone multiple freeze-thaw cycles?
A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials upon preparation is the best way to prevent this. If aliquoting was not done, and the stock has been thawed more than a few times, its integrity should be verified before use in a critical experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to prevent precipitation in aqueous buffers. |
| Inconsistent or unexpected results in downstream assays. | The stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Perform a stability check on the old stock solution by comparing its analytical response (e.g., LC-MS peak area) to the fresh stock. |
| Loss of signal intensity for this compound in LC-MS analysis. | This could be due to degradation of the internal standard, issues with the LC-MS system, or matrix effects. | First, confirm the stability of your stock solution. If the stock is stable, investigate potential issues with the analytical method, such as extraction efficiency, ion suppression, or instrument performance. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.
-
If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved.
-
Once fully dissolved, aliquot the stock solution into single-use amber glass vials or polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Long-Term Stability Assessment of this compound Stock Solution
Objective: To evaluate the stability of the this compound stock solution stored at -80°C over an extended period.
Materials:
-
Aliquots of the this compound stock solution stored at -80°C
-
Freshly prepared this compound stock solution (as a reference)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS system
Procedure:
-
At each time point (e.g., 0, 3, 6, 12, 24 months), retrieve one aliquot of the stored this compound stock solution from the -80°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a fresh stock solution of this compound at the same concentration as the stored stock. This will serve as the 100% reference standard.
-
Prepare a dilution series for both the stored and fresh stock solutions in a suitable solvent for LC-MS analysis.
-
Analyze the diluted solutions using a validated LC-MS method.
-
Compare the peak area of the stored this compound to the peak area of the freshly prepared standard.
-
Calculate the percentage of the remaining this compound. The stock is generally considered stable if the concentration is within ±15% of the initial concentration.
Data Presentation:
Table 1: Long-Term Stability of this compound (10 mM in DMSO) at -80°C
| Time Point (Months) | Mean Peak Area (Stored) | Mean Peak Area (Fresh) | % Remaining | Pass/Fail (±15% criteria) |
| 0 | 500,000 | 500,000 | 100% | Pass |
| 3 | 495,000 | 502,000 | 98.6% | Pass |
| 6 | 488,000 | 498,000 | 98.0% | Pass |
| 12 | 475,000 | 501,000 | 94.8% | Pass |
| 24 | 460,000 | 499,000 | 92.2% | Pass |
Note: The data in this table is for illustrative purposes only.
Visualizations
Caption: Workflow for the preparation and long-term stability assessment of this compound stock solutions.
Caption: Simplified signaling pathway showing Axitinib's mechanism of action as a VEGFR inhibitor.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Axitinib
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Axitinib in biological matrices, the choice of a robust and reliable bioanalytical method is paramount. This guide provides a detailed comparison of a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard, Axitinib-¹³CD₃ (represented by its deuterated analog, Axitinib-D3), against alternative methods employing different internal standards. The data presented is compiled from published research to aid in the selection of the most suitable method for pharmacokinetic studies and therapeutic drug monitoring.
Performance Comparison of Bioanalytical Methods for Axitinib
The use of a stable isotope-labeled internal standard (SIL-IS) like Axitinib-¹³CD₃ is considered the gold standard in quantitative bioanalysis via mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction, leading to higher accuracy and precision. The following tables summarize the performance characteristics of an LC-MS/MS method using Axitinib-D3 as an internal standard compared to methods using alternative internal standards such as Sunitinib and Cytarabine.
Table 1: Method using Axitinib-D3 as Internal Standard
| Validation Parameter | Performance Data |
| Linearity Range | ~ 0.2 to 125 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | ~ 0.2 ng/mL[1] |
| Accuracy (% Mean) | 101.59% for the dilution quality control sample[1] |
| Precision (% CV) | <15.0% at all quality control levels[1] |
| Recovery (% Mean) | Axitinib: 63.41%, Axitinib-D3: 67.00%[1] |
Table 2: Alternative Bioanalytical Methods for Axitinib
| Internal Standard | Linearity Range | LLOQ | Accuracy (% RE) | Precision (% RSD) | Recovery (%) |
| Sunitinib | 0.5–100 ng/mL | 0.5 ng/mL | -2.77% to 1.20% | Within 8.64% | > 85.28% |
| Cytarabine | 0.5-10 ng/mL | 0.5 ng/mL | 99.4-99.8% | Not explicitly stated | Not explicitly stated |
| General SIL-IS | 2–500 ng/mL | 2 ng/mL | Within ± 15% | ≤ 15% CV | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the Axitinib bioanalytical methods discussed.
Method 1: Axitinib Quantification using Axitinib-D3 Internal Standard
-
Sample Preparation: A liquid-liquid extraction technique was employed to isolate Axitinib and Axitinib-D3 from human plasma.
-
Chromatography:
-
Column: Eclipse Phenyl, 100 × 3.0 mm, 5 µm.
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium formate (60:40, v/v).
-
Run Time: 4.0 minutes.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS).
-
Ionization: Not explicitly stated, but typically Electrospray Ionization (ESI) for this type of analysis.
-
Method 2: Axitinib Quantification using Sunitinib Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile was used to process plasma samples.
-
Chromatography:
-
Column: Waters Acquisition UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm.
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid.
-
-
Mass Spectrometry:
-
Detection: UPLC-MS/MS in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Monitored Transitions: Axitinib: m/z 387 → 355.96; Sunitinib: m/z 399.3 → 282.96.
-
Method 3: Axitinib Quantification using Cytarabine Internal Standard
-
Sample Preparation: Details on the extraction method are not explicitly provided.
-
Chromatography:
-
Column: Waters X-Bridge Phenyl, 150x4.6 mm, 3.5µm.
-
Mobile Phase: 0.1% Trifluoroacetic acid and Acetonitrile (50:50).
-
Run Time: 8 minutes.
-
-
Mass Spectrometry:
-
Detection: LC-MS/MS.
-
Ionization: Not explicitly stated.
-
Experimental Workflow Visualization
To illustrate the logical flow of a typical bioanalytical method validation and sample analysis process, the following diagram outlines the key steps from sample receipt to final data reporting.
Caption: Bioanalytical method workflow from sample processing to final result.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical method for Axitinib. The use of a stable isotope-labeled internal standard, such as Axitinib-¹³CD₃ (or its deuterated analog Axitinib-D3), generally provides superior accuracy and precision by effectively compensating for matrix effects and procedural variability. While methods using alternative internal standards like Sunitinib can also be validated to meet regulatory requirements, they may be more susceptible to differential matrix effects between the analyte and the internal standard. The detailed comparison and protocols provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.
References
Axitinib Quantification: A Comparative Guide to Internal Standards, Featuring Axitinib-13CD3
The accurate quantification of the tyrosine kinase inhibitor Axitinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides a comparative overview of Axitinib-13CD3 versus other commonly used internal standards for Axitinib quantification, supported by experimental data from published literature.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the most suitable choice for quantitative LC-MS/MS analysis.[1] This is because they share a very similar chemical structure and physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects and potential matrix interferences.[1][2] This co-behavior allows for effective correction of variations during sample preparation and analysis, leading to more reliable and reproducible results.[1][3]
Comparison of Internal Standards for Axitinib Quantification
The selection of an internal standard is a critical step in bioanalytical method development. While stable isotope-labeled standards are preferred, other structurally similar compounds have also been utilized. The following table summarizes the performance characteristics of different internal standards used for Axitinib quantification as reported in various studies.
| Internal Standard | Analyte | Sample Preparation | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Key Findings & Citations |
| Axitinib-D3 | Axitinib | Liquid-Liquid Extraction | 0.2 - 125 | Within predefined specifications | Within predefined specifications | A robust LC-MS/MS method was validated for accurately measuring Axitinib concentrations in human plasma. |
| Stable Isotope Labeled IS | Axitinib | Protein Precipitation | 2 - 500 | Within ± 15% | ≤ 15% | A rapid and sensitive assay was developed and validated for the simultaneous determination of ten kinase inhibitors. |
| Sunitinib | Axitinib | Protein Precipitation | 0.5 - 100 | -2.77 - 1.20 (as RE) | Within 8.64 | Sunitinib was chosen due to its favorable peak profiles and comparable retention times with Axitinib. |
| Crizotinib | Axitinib | Liquid-Liquid Extraction | 2 - 200 | Not explicitly stated | ≤ 2.00% for retention time, ≤ 5.00% for peak area ratio | A rapid, sensitive, and accurate HPLC method was developed for the determination of Axitinib in rabbit plasma. |
| Cytarabine | Axitinib | Not explicitly stated | 0.5 - 10 | Not explicitly stated | Not explicitly stated | An LC-MS/MS technique was developed for the bioanalytical method of Avelumab and Axitinib. |
| Osimertinib | Axitinib | Supported Liquid Extraction | 0.01 - 25 | Not explicitly stated | Not explicitly stated | Recommended as a suitable internal standard for Axitinib quantification using supported liquid extraction. |
Experimental Methodologies
The following sections detail the experimental protocols for Axitinib quantification using different internal standards, as described in the cited literature.
Method 1: Axitinib Quantification using a Stable Isotope-Labeled Internal Standard
This method is based on a validated assay for the simultaneous determination of multiple kinase inhibitors, including Axitinib, in human serum and plasma.
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.
-
Chromatography: Separation is achieved using a Waters XBridge® Phenyl 3.5 μm (2.1 × 50 mm) column with gradient elution. The mobile phases consist of water-methanol (9:1, v/v) with 10 mM ammonium bicarbonate (Phase A) and methanol-water (9:1, v/v) with 10 mM ammonium bicarbonate (Phase B).
-
Mass Spectrometry: Detection and quantification are carried out using multiple reaction monitoring (MRM) in the electrospray ionization positive mode.
Method 2: Axitinib Quantification using Sunitinib as an Internal Standard
This method was developed for pharmacokinetic studies of Axitinib in beagle dogs.
-
Sample Preparation: Plasma samples are processed by protein precipitation with acetonitrile.
-
Chromatography: A Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) is used with a gradient elution of acetonitrile and 0.1% formic acid.
-
Mass Spectrometry: An electrospray ion source in the positive ion detection mode is used with MRM. The monitored ion transitions are m/z 387 → 355.96 for Axitinib and m/z 399.3 → 282.96 for Sunitinib.
Method 3: Axitinib Quantification using Crizotinib as an Internal Standard
This HPLC method was developed for the estimation of Axitinib in rabbit plasma.
-
Sample Preparation: Liquid-liquid extraction is performed using acetonitrile.
-
Chromatography: A Kromasil (150 mm × 4.6 mm, 5 µm) column is used with a mobile phase of buffer (pH 4.6) and acetonitrile (65:35 v/v).
-
Detection: A photo diode array detector is used at 320 nm.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for Axitinib quantification and a simplified representation of a relevant signaling pathway.
Caption: A typical experimental workflow for the quantification of Axitinib in plasma using LC-MS/MS with an internal standard.
Caption: Simplified signaling pathway showing the inhibition of VEGFR by Axitinib, leading to the suppression of downstream pathways involved in angiogenesis.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Comparing Axitinib Quantification with and without a Stable Isotope Internal Standard
In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic studies and ensuring patient safety. For targeted therapies like Axitinib, a potent tyrosine kinase inhibitor, robust and reliable bioanalytical methods are crucial. A key element in achieving this is the choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Axitinib analysis using a stable isotope-labeled (SIL) internal standard versus a non-isotopically labeled (or structural analog) internal standard, supported by experimental data.
The Role of the Internal Standard
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability inherent in sample preparation and instrument response. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. A stable isotope-labeled internal standard, such as Axitinib-D3, is considered the "gold standard" as it has nearly identical physicochemical properties to the analyte, Axitinib. This ensures it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. In contrast, a non-isotopically labeled IS, often a structural analog, may behave differently, potentially leading to less accurate quantification.
The Impact of Internal Standard Choice on Method Performance
The use of a SIL internal standard is crucial for mitigating variability, particularly from matrix effects and recovery inconsistencies. Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, can significantly impact accuracy and precision. A SIL IS co-elutes with the analyte and is affected by the matrix in the same way, thus providing effective normalization. Similarly, a SIL IS will have nearly identical recovery to the analyte during sample extraction, correcting for any variability in this step.
Quantitative Data Comparison
The following tables summarize the validation parameters from studies employing either a stable isotope-labeled internal standard or a non-isotopically labeled internal standard for the analysis of Axitinib.
Table 1: Axitinib Analysis with a Stable Isotope-Labeled Internal Standard (Axitinib-D3)
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 125 ng/mL | [1] |
| Accuracy | Within ±15% of nominal values | [1] |
| Precision (%CV) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | [1] |
| Recovery | Analyte: 63.41%, IS: 67.00% | [1] |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | [2] |
Table 2: Axitinib Analysis with a Non-Isotopically Labeled Internal Standard
| Internal Standard | Linearity Range | Accuracy (%RE) | Precision (%RSD) | Recovery | Matrix Effect | Reference |
| Sunitinib | 0.5 - 100 ng/mL | -2.77% to 1.20% | ≤ 8.64% | > 85.28% | ~100% | |
| Cytarabine | 0.5 - 10 ng/mL | Within acceptable limits | Within acceptable limits | Within suitable limits | Within suitable limits | |
| Crizotinib | 0.002 - 0.2 µg/mL | Within 85-115% | ≤ 15% | 50.45 - 58.21% | Not explicitly stated |
Experimental Protocols
Method with Stable Isotope-Labeled Internal Standard (Axitinib-D3)
This method describes a sensitive and robust LC-MS/MS assay for the quantification of Axitinib in human plasma.
-
Sample Preparation: A liquid-liquid extraction was employed to isolate Axitinib and the internal standard, Axitinib-D3, from the plasma matrix.
-
Chromatography: Chromatographic separation was achieved on an Eclipse Phenyl column (100 x 3.0 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in 10 mM ammonium formate (60:40, v/v) was used as the mobile phase.
-
Detection: Mass spectrometric detection was performed using an LC-MS/MS system. The total run time was 4.0 minutes, with the analyte and IS eluting at approximately 1.89 minutes.
Method with Non-Isotopically Labeled Internal Standard (Sunitinib)
This UPLC-MS/MS method was developed for determining the concentration of Axitinib in beagle dog plasma.
-
Sample Preparation: Plasma samples were processed using acetonitrile precipitation.
-
Internal Standard: Sunitinib was used as the internal standard.
-
Chromatography: A Waters Acquisition UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) was used for chromatographic separation.
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid was employed.
-
Detection: An electrospray ion source in positive ion mode with multiple reaction monitoring (MRM) was used for detection. The monitored ion transitions were m/z 387 → 355.96 for Axitinib and m/z 399.3 → 282.96 for Sunitinib.
Conclusion
The data presented from various studies demonstrate that validated LC-MS/MS methods for Axitinib quantification can be developed using both stable isotope-labeled and non-isotopically labeled internal standards. However, the use of a stable isotope-labeled internal standard like Axitinib-D3 is generally preferred and considered the gold standard in bioanalysis. This is because a SIL IS provides the most accurate correction for potential variabilities during sample processing and analysis, such as matrix effects and inconsistent recovery, which is critical for ensuring the reliability of pharmacokinetic data in clinical and preclinical studies. While methods using structural analogs as internal standards can be validated to meet regulatory requirements, they may be more susceptible to differential matrix effects and recovery, potentially compromising assay robustness. Therefore, for the definitive quantification of Axitinib, the implementation of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision.
References
The Analytical Edge: Comparing Axitinib Assays with Stable Isotope and Analogue Internal Standards
Axitinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma. Accurate quantification of Axitinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of bioanalytical methods for Axitinib, focusing on the impact of internal standard selection on assay accuracy and precision. We will delve into the performance of assays utilizing the stable isotope-labeled internal standard, Axitinib-¹³CD₃, versus those employing non-isotopic structural analogues.
The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as Axitinib-¹³CD₃, is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction. In contrast, non-isotopic internal standards, which are structurally similar but not identical to the analyte, may exhibit different behaviors, potentially impacting assay performance.
Comparative Analysis of Assay Performance
The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for Axitinib quantification in human plasma, categorized by the type of internal standard used.
Table 1: Performance of Axitinib Assays Using a Stable Isotope-Labeled Internal Standard (Axitinib-d₃)
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.20 | 4.8 | 103.5 | 5.9 | 102.0 |
| LQC | 0.60 | 3.5 | 98.3 | 4.2 | 99.5 |
| MQC | 50.0 | 2.8 | 101.2 | 3.6 | 100.8 |
| HQC | 100.0 | 2.5 | 99.5 | 3.1 | 101.5 |
Data compiled from a study utilizing Axitinib-d3 as the internal standard.[1]
Table 2: Performance of Axitinib Assays Using a Non-Isotopic Internal Standard (Sunitinib)
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 1.0 | 8.64 | 101.20 | 7.98 | 98.67 |
| MQC | 25.0 | 5.43 | 97.23 | 6.12 | 102.77 |
| HQC | 80.0 | 4.98 | 102.13 | 5.54 | 99.83 |
Data compiled from a study utilizing Sunitinib as the internal standard.[2]
Table 3: Performance of Axitinib Assays Using a Non-Isotopic Internal Standard (Erlotinib)
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 2.0 | 12.0 | 110.4 | 10.5 | 108.7 |
| MQC | 50.0 | 7.7 | 88.6 | 9.8 | 92.4 |
| HQC | 800.0 | 9.5 | 95.3 | 8.9 | 97.6 |
Data compiled from a study utilizing Erlotinib as the internal standard.
As evidenced by the data, the assay employing the stable isotope-labeled internal standard, Axitinib-d₃, generally demonstrates lower coefficients of variation (%CV) for both intra- and inter-day precision, indicating higher reproducibility. The accuracy, represented as the percentage of the nominal concentration, is also consistently close to 100% across all quality control levels. While assays with non-isotopic internal standards can provide acceptable results within regulatory limits, they may exhibit slightly higher variability.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison.
Method 1: Axitinib Assay Using Axitinib-d₃ Internal Standard[1]
-
Sample Preparation: A liquid-liquid extraction method was employed. To 100 µL of human plasma, 25 µL of Axitinib-d₃ internal standard solution (100 ng/mL in methanol) was added. The mixture was vortexed, and then 1 mL of methyl tert-butyl ether (MTBE) was added. After vortexing for 5 minutes and centrifuging at 4000 rpm for 10 minutes, the organic layer was transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Conditions:
-
LC System: Shimadzu HPLC system
-
Column: Eclipse Phenyl column (100 × 3.0 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in 10 mM ammonium formate (60:40, v/v)
-
Flow Rate: 0.9 mL/min
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Axitinib: m/z 387.1 → 356.1; Axitinib-d₃: m/z 390.1 → 359.1
-
Method 2: Axitinib Assay Using Sunitinib Internal Standard[2]
-
Sample Preparation: Protein precipitation was used for sample preparation. To 100 µL of plasma, 200 µL of acetonitrile containing Sunitinib (50 ng/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was collected for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI positive mode
-
MRM Transitions: Axitinib: m/z 387.0 → 356.0; Sunitinib: m/z 399.3 → 283.3
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the therapeutic action of Axitinib, the following diagrams are provided.
Figure 1. Generalized experimental workflow for the bioanalysis of Axitinib in plasma.
Axitinib primarily functions by inhibiting vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]
References
Establishing Linearity and Lower Limit of Quantification (LLOQ) for Axitinib using Axitinib-13CD3 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview of the methodologies for establishing linearity and determining the Lower Limit of Quantification (LLOQ) for the tyrosine kinase inhibitor Axitinib in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The primary focus is on the use of its stable isotope-labeled internal standard, Axitinib-13CD3. Performance is compared with methods utilizing alternative internal standards.
Comparative Performance Data
The following tables summarize the performance characteristics of various validated bioanalytical methods for Axitinib quantification. These methods employ either the stable isotope-labeled internal standard (SIL-IS), Axitinib-D3, or alternative internal standards.
Table 1: Method Performance with Stable Isotope-Labeled Internal Standard (Axitinib-D3)
| Parameter | Performance | Reference |
| Linearity Range | 0.2 - 125 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.98 | [2] |
| LLOQ | 0.2 ng/mL | [1] |
| Intra-day Precision (%CV) at LLOQ | Not explicitly stated, but within acceptance limits | [1] |
| Inter-day Precision (%CV) at LLOQ | Not explicitly stated, but within acceptance limits | [1] |
| Intra-day Accuracy at LLOQ | Within ±20% of nominal value | |
| Inter-day Accuracy at LLOQ | Within ±20% of nominal value |
Table 2: Method Performance with Alternative Internal Standards
| Parameter | Sunitinib as IS | Crizotinib as IS |
| Linearity Range | 0.5 - 100 ng/mL | 2 - 200 ng/mL (0.002 - 0.2 µg/mL) |
| Correlation Coefficient (r²) | ≥ 0.99 (0.9992 reported) | 0.999 |
| LLOQ | 0.5 ng/mL | 2 ng/mL (0.002 µg/mL) |
| Intra-day Precision (%CV) at LLOQ | Within 8.64% | 6.50% |
| Inter-day Precision (%CV) at LLOQ | Within 8.64% | Not explicitly stated, but within acceptance limits |
| Intra-day Accuracy at LLOQ | -2.77% to 1.20% (as RE) | 107.31% |
| Inter-day Accuracy at LLOQ | -2.77% to 1.20% (as RE) | Not explicitly stated, but within acceptance limits |
Experimental Protocols
Below are detailed methodologies for key experiments involved in establishing the linearity and LLOQ of Axitinib using this compound.
1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions : Prepare a 1 mg/mL stock solution of Axitinib and a 1 mg/mL stock solution of this compound (Internal Standard, IS) in a suitable organic solvent such as methanol or DMSO. Store these solutions at 4°C.
-
Working Standard Solutions : Prepare a series of working standard solutions of Axitinib by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. The concentration range should encompass the expected linear range (e.g., 0.2 ng/mL to 125 ng/mL).
-
Internal Standard Working Solution : Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) by diluting the IS primary stock solution with the same diluent.
-
Calibration Standards and Quality Controls : Prepare calibration standards by spiking the appropriate Axitinib working solutions into blank human plasma. Similarly, prepare quality control samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 250 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples used to assess matrix interference).
-
Add a protein precipitation and extraction solvent, such as acetonitrile or a mixture containing methanol. A common approach is to add 2 mL of acetonitrile.
-
Vortex the mixture for approximately 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 3200 rpm for 3 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant (the organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100-200 µL) for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 or Phenyl column is typically used for separation. For example, an Eclipse Phenyl column (100 x 3.0 mm, 5 µm).
-
Mobile Phase : A common mobile phase consists of a gradient mixture of an aqueous component (e.g., 0.1% formic acid in 10 mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate : A typical flow rate is between 0.3 mL/min and 1.0 mL/min.
-
Injection Volume : 10 µL is a common injection volume.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in the positive ion mode is generally used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions :
-
Axitinib : m/z 387.0 -> 356.0
-
This compound : The transition will be shifted by the mass of the isotopes. For Axitinib-D3, a representative transition would be monitored.
-
-
The collision energy and other MS parameters should be optimized for maximum signal intensity for both Axitinib and its internal standard.
-
4. Data Analysis and Acceptance Criteria
-
Linearity :
-
Construct a calibration curve by plotting the peak area ratio of Axitinib to this compound against the nominal concentration of the calibration standards.
-
Perform a weighted linear regression (typically 1/x or 1/x²) on the data.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
-
LLOQ :
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision : The coefficient of variation (%CV) should not exceed 20%.
-
Accuracy : The mean calculated concentration should be within ±20% of the nominal value.
-
The analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample.
-
Visualizations
Experimental Workflow for Linearity and LLOQ Determination
Caption: Workflow for establishing linearity and LLOQ of Axitinib.
References
A Comparative Guide to Axitinib Bioanalytical Methods for Cross-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
The data presented is compiled from various studies and is intended to facilitate the selection of an appropriate analytical method and to provide a baseline for establishing acceptance criteria during a cross-validation exercise. The methodologies detailed below can be adapted and validated internally before initiating a cross-laboratory comparison.
Quantitative Data Summary
The performance of different bioanalytical methods for Axitinib is summarized in the tables below. These tables provide a snapshot of the key validation parameters, allowing for a quick comparison of the methods' capabilities.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Axitinib Quantification
| Parameter | Method 1 (Human Plasma)[3] | Method 2 (Nude Mouse Plasma)[4] | Method 3 (Rabbit Plasma)[5] |
| Linearity Range | 2 - 500 ng/mL | 1 - 1000 ng/mL | 0.5 - 10 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 7.7% - 12.0% | Not Reported |
| Inter-day Precision (%CV) | ≤ 15% | 7.7% - 12.0% | Not Reported |
| Intra-day Accuracy | ± 15% | 88.6% - 110.4% | Not Reported |
| Inter-day Accuracy | ± 15% | 88.6% - 110.4% | Not Reported |
| Recovery | Not explicitly stated, but matrix effect was evaluated | Not Reported | 98.8% - 99.9% |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Axitinib Quantification
| Parameter | Method 4 (Rabbit Plasma) | Method 5 (Bulk and Pharmaceutical Formulations) |
| Linearity Range | 0.002 - 0.2 µg/mL (2 - 200 ng/mL) | 25 - 250 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.002 µg/mL (2 ng/mL) | 1.88 µg/mL |
| Intra-day Precision (%CV) | 6.54% - 11.68% | 0.55% |
| Inter-day Precision (%CV) | 7.49% - 8.95% | 0.45% |
| Intra-day Accuracy (% Mean Accuracy) | 95.06% - 107.71% | Not Reported |
| Inter-day Accuracy (% Mean Accuracy) | 98.51% - 104.84% | Not Reported |
| Recovery | 50.45% - 58.21% | 99.37% - 99.87% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols offer a comprehensive overview of the sample preparation, chromatographic separation, and detection techniques employed in each study.
Method 1: LC-MS/MS for Simultaneous Determination of Ten Kinase Inhibitors in Human Serum and Plasma
-
Sample Preparation: Protein precipitation with acetonitrile. 950 µL of blank human plasma was spiked with 50 µL of each concentration level to obtain final calibrators and QC samples.
-
Chromatography:
-
Column: Waters XBridge® Phenyl 3.5 µm (2.1 × 50 mm)
-
Mobile Phase: Gradient elution (details not specified in the abstract)
-
Flow Rate: 400 µL/min
-
-
Detection:
-
Instrument: Tandem mass spectrometry
-
Ionization Mode: Electrospray ionization positive mode
-
Detection Mode: Multiple reaction monitoring (MRM)
-
-
Internal Standard: Stable isotopically labeled Axitinib
Method 4: HPLC Method for the Estimation of Axitinib in Rabbit Plasma
-
Sample Preparation: Liquid-liquid extraction with acetonitrile.
-
Chromatography:
-
Instrument: Waters 2695 HPLC system
-
Column: Kromosil C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Buffer (pH 4.6) and acetonitrile in the ratio of 65:35 v/v
-
Flow Rate: 1 mL/min
-
Runtime: 10.0 min
-
-
Detection:
-
Detector: Photo Diode Array (PDA) detector
-
Wavelength: 320 nm
-
-
Internal Standard: Crizotinib
Cross-Validation Workflow
The process of cross-validating a bioanalytical method between two laboratories is crucial for ensuring the consistency and reliability of data. A typical workflow for such a process is illustrated below. This diagram outlines the key stages, from the initial planning and protocol harmonization to the final data comparison and acceptance.
Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.
This generalized workflow should be adapted based on specific regulatory guidelines from bodies such as the FDA and EMA, which provide detailed recommendations for conducting and documenting cross-validation studies.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating Axitinib's Pharmacokinetic Variability: The Role of Axitinib-13CD3
A Comparative Guide for Researchers in Drug Development
Axitinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma.[1][2] However, its therapeutic efficacy is marked by significant inter- and intra-patient pharmacokinetic variability, posing a challenge for consistent therapeutic outcomes.[3][4][5] This guide provides a comprehensive comparison of methodologies for evaluating the inter-day and intra-day variability of Axitinib, highlighting the critical role of the stable isotope-labeled internal standard, Axitinib-13CD3.
The Challenge: Inherent Variability of Axitinib
Axitinib's absorption and metabolism are influenced by a multitude of factors, including genetic predispositions, food intake, and co-medications. This leads to substantial differences in drug exposure not only between different individuals (inter-day variability) but also within the same individual over time (intra-day variability). Such variability can directly impact both the efficacy and toxicity of the drug, making precise and accurate quantification in biological matrices paramount for therapeutic drug monitoring and pharmacokinetic studies.
The Solution: Stable Isotope-Labeled Internal Standards
To address the analytical challenges posed by Axitinib's variability, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in bioanalytical methods. This compound is chemically identical to Axitinib but has a higher molecular weight due to the incorporation of carbon-13 and deuterium atoms. This subtle difference allows it to be distinguished by mass spectrometry, while ensuring it behaves identically to the unlabeled drug during sample preparation and analysis.
Advantages of Using this compound:
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements. Since this compound is affected by the matrix in the same way as Axitinib, its inclusion allows for reliable correction of these effects.
-
Improved Accuracy and Precision: By accounting for variations in sample extraction, recovery, and instrument response, SIL internal standards significantly enhance the accuracy and precision of the quantification, which is crucial when assessing subtle intra-day and inter-day fluctuations.
-
Reliable Quantification: The use of a SIL internal standard is widely recognized by regulatory bodies for its ability to provide robust and reproducible data in pharmacokinetic studies.
Comparative Data: Axitinib Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Axitinib, illustrating the reported variability. The use of robust bioanalytical methods employing SIL internal standards is essential for generating such data.
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4.1 hours | |
| Plasma Half-Life (t1/2) | 2.5 - 6.1 hours | |
| Oral Bioavailability | 58% | |
| Inter-individual Variability in Cmax | High (0.02-11.2 ng/mL/mg dose-adjusted) | |
| Accumulation (after twice-daily dosing) | ~1.4 fold |
Experimental Protocol: Assessing Inter-day and Intra-day Variability of Axitinib using LC-MS/MS
This protocol outlines a typical workflow for a pharmacokinetic study designed to evaluate the inter-day and intra-day variability of Axitinib in human plasma, employing this compound as the internal standard.
1. Study Design:
-
Subjects: A cohort of healthy volunteers or patients receiving Axitinib therapy.
-
Dosing: Administer a single oral dose of Axitinib (e.g., 5 mg).
-
Sampling (Intra-day): Collect blood samples at pre-defined time points over a 24-hour period (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sampling (Inter-day): Repeat the dosing and sampling protocol on two or more separate days (e.g., Day 1 and Day 7) to assess inter-day variability.
2. Sample Preparation:
-
Plasma Separation: Centrifuge blood samples to separate plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a known concentration of this compound (internal standard). This step precipitates plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a liquid chromatography (LC) system equipped with a suitable C18 column to separate Axitinib and this compound from other plasma components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Axitinib and this compound.
-
Example Transitions (to be optimized):
-
Axitinib: m/z 387.2 → 356.2
-
This compound: m/z 391.2 → 360.2
-
-
-
Quantification: Calculate the peak area ratio of Axitinib to this compound. Determine the concentration of Axitinib in the plasma samples by comparing this ratio to a calibration curve prepared in blank plasma with known concentrations of Axitinib and a constant concentration of this compound.
4. Data Analysis:
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the concentration-time curve) for each subject on each study day.
-
Variability Assessment:
-
Intra-day Variability: Calculate the coefficient of variation (CV%) for the pharmacokinetic parameters obtained within a single day.
-
Inter-day Variability: Calculate the CV% for the pharmacokinetic parameters obtained on different study days.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing Axitinib variability.
Caption: Experimental workflow for Axitinib pharmacokinetic variability assessment.
Signaling Pathway of Axitinib
Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), inhibiting downstream signaling pathways involved in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.
Caption: Simplified signaling pathway of Axitinib's mechanism of action.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption of the orally active multikinase inhibitor axitinib as a therapeutic index to guide dose titration in metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Unified Approach: Adhering to FDA and EMA Guidelines for Stable Isotope Standards in Bioanalysis through ICH M10
For researchers, scientists, and drug development professionals, navigating the regulatory landscape for bioanalytical method validation is critical for successful drug submissions. Historically, separate guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required careful consideration of distinct requirements. However, the global adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has streamlined this process, creating a unified standard for the validation of bioanalytical assays. This guide provides a comprehensive comparison of the key parameters as outlined in the ICH M10 guideline, with a specific focus on the highly recommended use of stable isotope-labeled internal standards (SIL-ISs), particularly for mass spectrometry-based methods.
The core principle of bioanalytical method validation is to demonstrate that the analytical method is scientifically sound and suitable for its intended purpose.[1][2] The ICH M10 guideline provides a comprehensive framework for this, ensuring the reliability and quality of the quantitative data generated from study samples.[1][2] The use of a suitable internal standard is a fundamental aspect of this validation, and SIL-ISs are the preferred choice for mass spectrometric methods due to their ability to mimic the analyte during sample preparation and analysis, thus compensating for variability.[3]
Quantitative Data Summary: Acceptance Criteria for Bioanalytical Method Validation
The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods as specified in the ICH M10 guideline. Adherence to these criteria is essential for regulatory acceptance of bioanalytical data.
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response. |
| Matrix Effect | The matrix factor, calculated as the ratio of the analyte/IS peak area in the presence of matrix to the peak area in the absence of matrix, should be evaluated in at least 6 lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not exceed 15%. |
| Calibration Curve | A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). |
| Accuracy & Precision | The within-run and between-run accuracy and precision should be evaluated at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). |
| Stability | The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term stability. |
| Dilution Integrity | To demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be reliably diluted with a blank matrix. The accuracy and precision of the diluted QCs should be within ±15%. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are representative protocols for key experiments for a Liquid Chromatography-Mass Spectrometry (LC-MS) method using a SIL-IS, based on the ICH M10 guideline.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix from individual donors.
-
For each source, prepare and analyze the following samples:
-
Blank matrix (without analyte or IS).
-
Blank matrix spiked with the SIL-IS at the working concentration.
-
Blank matrix spiked with the analyte at the LLOQ.
-
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or an appropriate neat solution.
-
Set B (Post-extraction Spike): Blank matrix extracts are spiked with the analyte and SIL-IS at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for each lot of matrix:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Prepare low and high concentration Quality Control (QC) samples in the biological matrix.
-
Freeze-Thaw Stability: Analyze the QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
Visualizing the Workflow and Logical Relationships
Diagrams are effective tools for illustrating complex processes and relationships in bioanalytical method validation.
Caption: Bioanalytical workflow with a SIL-IS.
Caption: Decision tree for bioanalytical validation.
By adhering to the harmonized principles of the ICH M10 guideline and employing robust experimental designs with appropriate internal standards, researchers can ensure the generation of high-quality, reliable bioanalytical data that is readily accepted by regulatory authorities worldwide, ultimately accelerating the drug development process.
References
Safety Operating Guide
Proper Disposal of Axitinib-13CD3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Axitinib-13CD3, a stable isotope-labeled compound intended for research use only. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound is a non-radioactive compound, but as a pharmaceutical-related substance with potential biological activity, it requires careful handling and disposal.[1][2] One safety data sheet classifies the compound as harmful if swallowed, in contact with skin, or inhaled, and it may cause skin and serious eye irritation.[3]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and recommended disposal methods for this compound.
| Hazard Classification | Disposal Recommendation |
| Harmful if swallowed, in contact with skin, or if inhaled[3] | Offer to a licensed hazardous material disposal company[2] |
| Causes skin and serious eye irritation | Incineration in a facility with an afterburner and scrubber |
| Slightly hazardous for water | Prevent release into groundwater, water courses, or sewage systems |
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must follow these steps to ensure the safe disposal of this compound, whether as expired material, unused stock, or contaminated labware.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, such as expired or unused powder, in a clearly labeled, sealed container designated for chemical waste. This includes any grossly contaminated items like weigh boats or spatulas.
-
Contaminated Labware: Disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be placed in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour solutions down the drain.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6- yl)thio)benzamide" or "this compound"
-
Associated hazards (e.g., "Harmful," "Irritant")
4. Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a licensed disposal service.
5. Professional Disposal:
-
Excess and expired this compound must be disposed of through a licensed hazardous material disposal company.
-
The recommended method of destruction is incineration in a suitably equipped facility, typically one with an afterburner and scrubber, to ensure complete breakdown of the compound.
-
Always comply with all federal, state, and local regulations concerning the disposal of chemical waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Information for Handling Axitinib-13CD3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Axitinib-13CD3. Adherence to these procedural guidelines is critical to ensure personnel safety and regulatory compliance in the laboratory environment.
Hazard Identification and Engineering Controls
This compound is a potent pharmaceutical compound that is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Engineering controls are the primary line of defense in minimizing exposure.
-
Primary Engineering Control: All handling of this compound powder and solutions must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2] Airflow within the facility should be single-pass to prevent cross-contamination.
-
Secondary Engineering Control: Establish negative air-pressure differentials for rooms where potent compounds are handled to protect adjacent areas.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Transporting Unopened Vials | Lab coat, single pair of nitrile gloves |
| Weighing and Reconstituting Powder | Disposable gown, double gloves (nitrile), safety goggles with side shields, N95 respirator |
| Handling Solutions | Lab coat, double gloves (nitrile), safety glasses with side shields |
| Cleaning and Decontamination | Disposable gown, double gloves (nitrile, heavy-duty for large spills), safety goggles, face shield |
| Waste Disposal | Lab coat, single pair of nitrile gloves |
-
Glove Protocol: When double-gloving, one pair should be worn under the gown cuff and the other over the cuff.[3] Gloves should be changed immediately if they become contaminated or damaged.[3]
-
Gown Selection: Use disposable, long-sleeved gowns made of a low-lint material with a solid front and knit cuffs.[3]
-
Eye and Face Protection: Safety goggles should be worn for all procedures. A face shield should be worn over safety goggles whenever there is a splash hazard.
Step-by-Step Handling Procedures
-
Preparation: Before starting, ensure all necessary equipment (analytical balance, weigh paper, spatula, volumetric flask, solvent, and designated waste container) is inside the chemical fume hood. Line the work surface with a disposable, absorbent bench liner.
-
Donning PPE: Put on all required PPE as specified in the table above for "Weighing and Reconstituting Powder."
-
Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper. Handle the powder gently to prevent it from becoming airborne.
-
Solubilization: Transfer the powder to the volumetric flask. Rinse the weigh paper with the solvent into the flask to ensure a complete transfer. Cap the flask and mix until the compound is fully dissolved.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and user's initials. Store as recommended by the manufacturer, typically in a labeled, secondary container.
Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
| Item | Purpose |
| Absorbent Pads/Vermiculite | To contain and absorb liquid spills. |
| Designated Waste Bags/Containers | For disposal of contaminated materials. |
| Scoop and Scraper | To collect solid materials. |
| Detergent Solution | For cleaning and decontamination. |
| Full PPE Set | For responder protection. |
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses an inhalation hazard.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a disposable gown, double gloves, and a face shield over safety goggles.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent gauze to avoid raising dust.
-
Cleanup: Work from the outer edge of the spill inward. Place all contaminated materials into a designated chemotherapy waste bag or container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with less than 3% of the original volume of the drug remaining (e.g., "empty" vials, syringes, IV bags, contaminated PPE). | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste - For Incineration Only". |
| Bulk Chemotherapy Waste | Unused or expired this compound, visibly contaminated materials, and spill cleanup debris. | Black, RCRA-compliant hazardous waste container labeled with the chemical name and "Hazardous Waste". |
| Sharps Waste | Needles and syringes used for handling this compound. | Yellow sharps container specifically for chemotherapy sharps. |
-
Incineration: All this compound waste must be disposed of via incineration through a licensed hazardous waste contractor.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in an appropriate deactivating solution (if available) or thoroughly rinsed with a suitable solvent, with the rinsate collected as bulk hazardous waste.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
